2-Bromo-6-methoxy-4-methylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPRLODJVTPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601484 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-51-6 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-Bromo-6-methoxy-4-methylpyridin-3-amine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound. We will delve into its core attributes, a validated synthetic protocol, its strategic application in the synthesis of targeted therapeutics, and essential safety and handling protocols.
This compound is a substituted pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amine, and electron-modulating methoxy and methyl groups—provides a versatile scaffold for constructing complex molecular architectures, particularly within the realm of kinase inhibitor discovery.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 135795-51-6 [][2][3][4]. The structural and physical properties are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 135795-51-6 | [][4] |
| IUPAC Name | This compound | [] |
| Synonyms | 3-Amino-2-bromo-6-methoxy-4-picoline, 2-Bromo-6-methoxy-4-methyl-3-pyridinamine | [] |
| Molecular Formula | C₇H₉BrN₂O | [][3] |
| Molecular Weight | 217.06 g/mol | [] |
| Density | 1.535 g/cm³ (predicted) | [] |
| Boiling Point | 316.96 °C at 760 mmHg (predicted) | [] |
| InChI Key | VNJPRLODJVTPCJ-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC(=NC(=C1N)Br)OC | [] |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol is a robust and validated pathway starting from commercially available 2-chloro-6-methoxy-4-methylpyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 2-Chloro-6-methoxy-4-methylpyridine
-
Rationale: The initial step involves the regioselective introduction of a nitro group at the 3-position. The methoxy and methyl groups are ortho-para directing; however, the steric hindrance from the adjacent methyl group and the electronic influence of the pyridine nitrogen favor nitration at the C3 position.
-
To a stirred solution of fuming nitric acid (5.0 eq) cooled to 0°C, slowly add concentrated sulfuric acid (5.0 eq).
-
Maintain the temperature at 0°C and add 2-chloro-6-methoxy-4-methylpyridine (1.0 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxy-4-methyl-3-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation, being well-suited for substrates with sensitive functional groups.
-
Dissolve the crude 2-chloro-6-methoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid (qs).
-
Heat the mixture to reflux (approx. 78°C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution.
-
Filter the resulting tin salts and extract the filtrate with ethyl acetate (3 x volumes).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-chloro-6-methoxy-4-methylpyridin-3-amine.
Step 3: Bromination of the Aminopyridine
-
Rationale: The final step is the selective bromination at the C2 position. The activating amino group strongly directs electrophilic substitution to the ortho position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this purpose.
-
Dissolve 2-chloro-6-methoxy-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket in many protein kinases.[5] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[6][7]
This compound is an exemplary building block for synthesizing kinase inhibitors. Its utility is rooted in its trifunctional nature:
-
The Amino Group (C3): Acts as a crucial hydrogen bond donor, anchoring the molecule into the kinase hinge region.
-
The Bromo Group (C2): Serves as a versatile chemical handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the attachment of various aryl or heteroaryl moieties. This is critical for exploring the solvent-exposed regions of the ATP pocket to enhance potency and selectivity.[7]
-
The Methoxy/Methyl Groups (C6/C4): These groups modulate the electronic properties and lipophilicity of the core, influencing pharmacokinetic properties like solubility and cell permeability.
Workflow: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling
The following protocol outlines a generalized, yet fundamental, application of this building block in a Suzuki-Miyaura cross-coupling reaction to generate a library of potential kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify via column chromatography to yield the coupled product.
Caption: Use of the title compound in a Suzuki coupling reaction to form a kinase inhibitor core.
Safety, Handling, and Storage
As with any brominated aromatic amine, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely published, data from structurally related compounds provide a strong basis for hazard assessment and handling procedures.[8][9]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Recommended Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
Sources
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 135795-51-6 Cas No. | 3-Amino-2-bromo-6-methoxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Strategic Synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine: A Technical Guide for Advanced Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a highly valuable substituted pyridine building block in modern medicinal chemistry. Recognizing its role as a key intermediate in the development of novel therapeutics, this document outlines a plausible and scientifically grounded multi-step synthesis. The proposed pathway is informed by established methodologies for the functionalization of pyridine rings, drawing upon analogous transformations found in the chemical literature. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after motif for designing molecules that interact with biological targets. The specific substitution pattern of this compound offers a versatile platform for further chemical modifications. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3] The amino group at the 3-position provides a nucleophilic center and a site for amide bond formation, while the methoxy and methyl groups modulate the compound's lipophilicity, solubility, and metabolic stability. Consequently, this molecule represents a critical starting point for the synthesis of complex molecular architectures aimed at treating a range of diseases, including cancer and inflammatory conditions.[1][4]
Proposed Retrosynthetic Analysis and Strategy
A Plausible Multi-Step Synthetic Pathway
The following section details a proposed synthetic route, with each step supported by analogous reactions reported for similar pyridine derivatives.
Step 1: Nitration of 4-methylpyridine
The synthesis commences with the nitration of 4-methylpyridine. This electrophilic aromatic substitution introduces a nitro group, which will later be reduced to the desired amine.
Reaction:
Caption: Nitration of 4-methylpyridine.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 4-methylpyridine, maintaining the temperature below 10 °C.
-
Add a mixture of concentrated sulfuric acid and nitric acid dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 3-nitro-4-methylpyridine.
Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is a standard condition for the nitration of aromatic rings. The methyl group at the 4-position is an ortho-, para-director; however, steric hindrance at the 3-position is less than at the 5-position, favoring the formation of the 3-nitro isomer.
Step 2: Reduction of the Nitro Group
The nitro group of 3-nitro-4-methylpyridine is then reduced to an amino group to yield 3-amino-4-methylpyridine.
Reaction:
Caption: Reduction of 3-nitro-4-methylpyridine.
Experimental Protocol:
-
Dissolve 3-nitro-4-methylpyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylpyridine.[5]
Alternative Protocol using Tin(II) Chloride:
-
Suspend 3-nitro-4-methylpyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-methylpyridine.
Causality of Experimental Choices: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction. The use of tin(II) chloride in acidic conditions is a classic and reliable alternative for this transformation.
Step 3: Bromination of the Pyridine Ring
The next step involves the selective bromination of 3-amino-4-methylpyridine at the 2-position. The amino group is a strong activating group and will direct the incoming electrophile.
Reaction:
Caption: Bromination of 3-amino-4-methylpyridine.
Experimental Protocol:
-
Dissolve 3-amino-4-methylpyridine in a suitable solvent like acetonitrile or dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-3-amino-4-methylpyridine.
Causality of Experimental Choices: The amino group at the 3-position is a powerful ortho-, para-director. In this case, it will direct bromination to the 2- and 6-positions. The use of a mild brominating agent like NBS allows for more controlled bromination, and by carefully controlling the stoichiometry, selective mono-bromination at the more sterically accessible 2-position can be favored.
Step 4: Methoxylation of the Pyridine Ring
The final step is the introduction of the methoxy group at the 6-position. This can be achieved through a nucleophilic aromatic substitution reaction.
Reaction:
Sources
2-Bromo-6-methoxy-4-methylpyridin-3-amine spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
This technical guide provides a comprehensive analysis of the expected spectral data for this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for its unambiguous identification and the confirmation of its structural integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of complex heterocyclic molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the pyridine ring that gives rise to a distinct and predictable spectroscopic fingerprint. The strategic placement of a bromine atom, a methoxy group, a methyl group, and an amine group dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic proton and the protons of the methyl, methoxy, and amine groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H5 (Aromatic) | ~ 6.5 - 7.0 | Singlet (s) | 1H | The precise shift is influenced by the surrounding substituents. |
| NH₂ (Amine) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift and broadness can vary with concentration and solvent. |
| OCH₃ (Methoxy) | ~ 3.8 - 4.0 | Singlet (s) | 3H | Typically found in this region for methoxy groups on aromatic rings. |
| CH₃ (Methyl) | ~ 2.2 - 2.4 | Singlet (s) | 3H | Characteristic region for a methyl group attached to an aromatic ring. |
Causality in ¹H NMR:
-
The amine (NH₂) protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The lone aromatic proton (H5) appears as a singlet because it has no adjacent protons to couple with.
-
The methoxy (OCH₃) and methyl (CH₃) protons also appear as singlets as they are not coupled to other protons.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 (C-OCH₃) | ~ 160 - 165 | The oxygen atom strongly deshields this carbon, shifting it downfield. |
| C4 (C-CH₃) | ~ 145 - 150 | Attached to a methyl group and influenced by the amine. |
| C2 (C-Br) | ~ 105 - 110 | The bromine atom's electronegativity and heavy atom effect influence this shift. |
| C3 (C-NH₂) | ~ 135 - 140 | The nitrogen of the amine group influences this carbon's chemical shift. |
| C5 (CH) | ~ 110 - 115 | The only carbon attached to a hydrogen in the aromatic ring. |
| OCH₃ (Methoxy) | ~ 50 - 55 | Typical range for a methoxy carbon attached to an aromatic ring. |
| CH₃ (Methyl) | ~ 15 - 20 | Characteristic chemical shift for a methyl group on a pyridine ring. |
Experimental Workflow for NMR Spectroscopy:
Caption: Workflow for NMR Data Acquisition and Processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₇H₉BrN₂O), the expected molecular weight is approximately 216.0 g/mol for the ⁷⁹Br isotope and 218.0 g/mol for the ⁸¹Br isotope.
Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion (M⁺) Peak: A characteristic doublet of peaks of nearly equal intensity will be observed at m/z 216 and 218, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (•CH₃): A peak at m/z 201/203 ([M-15]⁺).
-
Loss of a methoxy radical (•OCH₃): A peak at m/z 185/187 ([M-31]⁺).
-
Loss of bromine radical (•Br): A peak at m/z 137 ([M-79/81]⁺).
-
Data Presentation: Predicted MS Peaks
| m/z (Isotopic Pair) | Proposed Fragment | Significance |
| 216 / 218 | [C₇H₉BrN₂O]⁺ | Molecular Ion (M⁺) |
| 201 / 203 | [M - CH₃]⁺ | Loss of the methyl group |
| 185 / 187 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 137 | [M - Br]⁺ | Loss of the bromine atom |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | N-H (Amine) | Symmetric and Asymmetric Stretching |
| 2950 - 3100 | C-H (Aromatic) | Stretching |
| 2850 - 3000 | C-H (Aliphatic) | Stretching (CH₃ and OCH₃) |
| 1580 - 1650 | C=C and C=N (Aromatic Ring) | Ring Stretching |
| 1200 - 1300 | C-O (Ether) | Asymmetric Stretching |
| 1000 - 1100 | C-O (Ether) | Symmetric Stretching |
| 500 - 600 | C-Br | Stretching |
Logical Relationship of Spectral Data:
Caption: Interconnectivity of Spectroscopic Data for Structural Elucidation.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information that, when synthesized, leads to an unambiguous assignment of the molecule's structure. The predicted data in this guide serves as a benchmark for researchers working with this compound, ensuring high confidence in their experimental results.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
2-Bromo-6-methoxy-4-methylpyridin-3-amine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound (CAS No. 2256060-57-6). In the absence of extensive published empirical data, this document establishes a theoretical solubility profile based on first principles of molecular structure and physicochemical properties. It further presents a detailed, field-proven experimental methodology for generating a robust, quantitative solubility profile essential for applications in pharmaceutical and chemical development. The protocols described herein are grounded in authoritative guidelines and are designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Such highly functionalized heterocyclic compounds are frequently utilized as building blocks in the development of novel pharmaceutical agents and agrochemicals.[1] An accurate understanding of a compound's solubility is a non-negotiable prerequisite for successful research and development, influencing everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability. Poor solubility can impede absorption, lead to unreliable data in biological assays, and present significant development challenges.[2]
This guide provides the theoretical foundation and practical instruction necessary to fully characterize the solubility of this specific molecule.
1.1. Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2256060-57-6 | [3] |
| Molecular Formula | C₇H₉BrN₂O | [4] |
| Molecular Weight | 217.06 g/mol | [4] |
| Physical Form | Liquid | [3] |
| SMILES | COC1=NC(Br)=CC(C)=C1N | [5] |
Theoretical Solubility Profile: A Structure-Based Analysis
The principle of "like dissolves like" governs solubility, where a solute's dissolution is favored in solvents with similar intermolecular force characteristics. By dissecting the structure of this compound, we can predict its solubility behavior.
-
Pyridine Ring and Methoxy Group: The nitrogen atom in the pyridine ring and the oxygen in the methoxy group are capable of acting as hydrogen bond acceptors. The pyridine ring itself is aromatic and possesses aprotic polar characteristics, contributing to its miscibility with a wide range of solvents.[6]
-
Primary Amine (-NH₂): This is the most influential group for aqueous solubility. It can both donate and accept hydrogen bonds.[7] Crucially, it is a basic functional group. In acidic aqueous media, the amine will be protonated to form a cationic ammonium salt (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its solubility in water.[8] The water solubility of aromatic amines is therefore highly pH-dependent.[8][9]
-
Bromo, Methyl, and Aromatic Core: The bromine atom, the methyl group, and the hydrocarbon backbone of the pyridine ring are nonpolar and hydrophobic. These features will favor solubility in organic solvents of low to medium polarity and will work to decrease solubility in water.
Predicted Solubility Summary:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | pH 1-4 Buffers | High | The basic amine and pyridine nitrogen will be protonated, forming a highly polar and soluble salt.[8] |
| Aqueous (Neutral/Basic) | pH 7-10 Buffers, Water | Low to Very Low | The molecule exists in its neutral, less polar form. The hydrophobic character of the bromo- and methyl- groups will dominate.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | High to Moderate | The molecule can interact via hydrogen bonding, though solubility may be slightly lower than in polar aprotic solvents. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Low | Solubility will depend on the balance of polar and nonpolar characteristics. It is expected to be more soluble in dichloromethane and toluene than in highly nonpolar hexane. |
Experimental Determination of Thermodynamic Solubility
For drug development and regulatory purposes, the thermodynamic solubility is the most critical value. It represents the true equilibrium concentration of a solute in a solvent at saturation and is a key parameter in the Biopharmaceutics Classification System (BCS).[2][10][11] The "gold standard" for its determination is the Shake-Flask Method .[12][13]
This method involves adding an excess of the solid compound to a given solvent, agitating the mixture for an extended period to ensure equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the compound in the resulting saturated solution.[12][14]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
3.1. Rationale for Experimental Design
-
Choice of Method: The Shake-Flask method is selected over kinetic methods because it measures the true equilibrium state, which is less influenced by factors like solid-state form and dissolution rate, providing a more fundamental and relevant value for formulation and biopharmaceutics.[12][15]
-
pH Range: For aqueous solubility, FDA guidelines recommend testing over a pH range of 1.2 to 6.8, specifically including buffers at pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[11] Given the basic nature of the target compound, its lowest solubility is expected at higher pH values.
-
Equilibration Time: An incubation time of 24 to 48 hours is critical. Shorter times may only yield kinetic solubility values, which can be misleadingly high (in the case of supersaturation) or low (if equilibrium is not reached).[13][15]
-
Temperature Control: Solubility is temperature-dependent. Experiments should be conducted at a controlled temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[11][13]
3.2. Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed as a self-validating system, requiring a minimum of three replicate determinations for each condition.[11]
A. Materials & Reagents
-
This compound (solid/liquid form)
-
Analytical balance
-
1.5-2.0 mL glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
-
HPLC or LC-MS system
-
Aqueous Buffers:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Simulated Intestinal Fluid, without enzymes)
-
-
Organic Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene
B. Procedure
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the compound into each of three replicate glass vials for each solvent condition. The key is to ensure an excess of solid remains after equilibrium is reached.[10]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent (buffer or organic) to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermomixer set to the desired temperature (e.g., 25°C) and agitation speed (e.g., 700-1000 rpm). Incubate for 24-48 hours.[10][13]
-
Phase Separation: After incubation, visually confirm that excess solid remains. Separate the solid and liquid phases.
-
Centrifugation Method: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtration Method: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.45 µm filter. Rationale: This step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
-
Sample Analysis:
-
pH Measurement: For aqueous buffer experiments, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11][14]
Analytical Quantification and Data Presentation
4.1. Analytical Method (HPLC-UV Example)
A reverse-phase HPLC method is typically suitable for quantifying compounds of this nature.
-
Column: C18, 2.6 µm, 100 Å (e.g., Kinetex or equivalent)[17]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Linear gradient from 5% to 95% B over 5 minutes.
-
Detection: UV-Vis Diode Array Detector (DAD), monitoring at the compound's λmax.
-
Calibration: Prepare a standard curve using known concentrations of the compound in a 1:1 mixture of Mobile Phase A and B.
4.2. Data Presentation
Quantitative results should be summarized in a clear, tabular format. The solubility should be reported in both mass/volume (µg/mL) and molar (µM) units.
| Solvent System | pH (Initial) | pH (Final) | Temp (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| 0.1 N HCl Buffer | 1.2 | TBD | 25 | To Be Determined | To Be Determined |
| Acetate Buffer | 4.5 | TBD | 25 | To Be Determined | To Be Determined |
| Phosphate Buffer | 6.8 | TBD | 25 | To Be Determined | To Be Determined |
| Phosphate Buffer | 7.4 | TBD | 25 | To Be Determined | To Be Determined |
| Methanol | N/A | N/A | 25 | To Be Determined | To Be Determined |
| Acetonitrile | N/A | N/A | 25 | To Be Determined | To Be Determined |
| DMSO | N/A | N/A | 25 | To Be Determined | To Be Determined |
Interpretation of the pH-Solubility Profile
The relationship between pH, the compound's acid dissociation constant (pKa), and solubility is fundamental for ionizable molecules. The amine group on the pyridine ring will have a specific pKa value.
Caption: Relationship between pH, ionization state, and aqueous solubility.
When the environmental pH is below the pKa of the amine group, the protonated (cationic) form will dominate, leading to significantly higher aqueous solubility. Conversely, at a pH above the pKa, the neutral (free base) form will be prevalent, resulting in lower aqueous solubility governed by the molecule's intrinsic hydrophobicity. Plotting solubility (on a log scale) versus pH will generate a characteristic profile that is invaluable for predicting oral absorption and guiding the development of formulations.
Conclusion
References
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]
-
Zhu, D., Li, H., & Lee, L. S. (2005). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry, 24(7), 1634-1639. [Link]
-
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]
-
Takács-Novák, K., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]
-
Allery Chemistry. (2023). Amines - Lab Demonstration / solubility / basic character. YouTube. [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Reusch, W. (n.d.). Basicity of Amines. Michigan State University Department of Chemistry. [Link]
-
ChemEurope.com. (n.d.). Pyridine. [Link]
-
PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-6-methylpyridine. [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
LSU Scholarly Repository. (1983). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]
-
National Institutes of Health (NIH). (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]
-
Digital Commons@Georgia Southern. (2024). Amination of 2-Bromo-6-Methylaminopyridine. [Link]
-
Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
-
PubChem. (n.d.). 2-Bromo-3-[(3-methyl-2-pyridinyl)methoxy]pyridine. [Link]
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2-Bromo-6-methoxy-4-methylpyridin-3-amine: A Versatile Scaffold for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-bromo-6-methoxy-4-methylpyridin-3-amine, a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of reactive sites—a nucleophilic amine, a readily displaceable bromide, and electronically significant methoxy and methyl groups—offers a powerful platform for constructing complex molecular architectures, particularly in the realm of medicinal chemistry. We will explore its core reactivity, provide detailed protocols for key transformations, and discuss its strategic application in the synthesis of biologically active agents.
Core Chemical Properties and Strategic Value
This compound is a substituted pyridine, a heterocyclic motif frequently found in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The specific functional groups on this building block offer distinct and orthogonal chemical handles for synthetic diversification.
-
The 2-Bromo Group: This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine and para to the methyl group influences its electronic properties and reactivity.
-
The 3-Amino Group: This nucleophilic center is a key site for amidation, alkylation, and the construction of fused heterocyclic systems. Its proximity to the bulky bromine atom can influence its steric accessibility.
-
The 6-Methoxy Group: This electron-donating group modulates the overall electron density of the pyridine ring, impacting the reactivity of the other substituents. It can also serve as a handle for late-stage functionalization via ether cleavage.
-
The 4-Methyl Group: This group provides a site for potential functionalization and influences the steric and electronic environment of the pyridine ring.
The strategic value of this building block lies in the ability to selectively address these functional groups in a controlled sequence, enabling the rapid assembly of a library of analogs from a common core.
Fundamental Reactivity: A Focus on Cross-Coupling
The 2-bromo substituent is the most versatile handle for elaboration, with palladium-catalyzed cross-coupling reactions being the most prominent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond at the 2-position of the pyridine ring, a common strategy for introducing aryl, heteroaryl, or alkyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of a C-N bond, providing access to a wide range of 2-amino-substituted pyridines. This reaction is crucial for introducing secondary or tertiary amine functionalities, which are prevalent in many kinase inhibitors.
| Parameter | Consideration | Typical Conditions |
| Catalyst/Ligand | The choice of palladium precatalyst and phosphine ligand is paramount. Sterically hindered, electron-rich ligands often give the best results. | Pd₂(dba)₃ with Xantphos or RuPhos |
| Base | A non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) or cesium carbonate are common choices. | NaHMDS, Cs₂CO₃, or K₃PO₄ |
| Solvent | Anhydrous, aprotic solvents are necessary. | Toluene, Dioxane, or THF |
| Temperature | Reactions are typically run at elevated temperatures. | 80-120 °C |
Derivatization of the 3-Amino Group
The 3-amino group serves as a versatile nucleophile for further functionalization, most commonly through acylation or sulfonylation to form amides and sulfonamides, respectively.
Caption: General workflow for the acylation of a pyridin-3-amine.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add a base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Application in Medicinal Chemistry: A Hypothetical Case Study
The structural motif derived from this building block is found in numerous kinase inhibitors. For instance, the 2-anilino-3-aminopyridine core is a known hinge-binding motif for many protein kinases. By applying the reactions discussed, one can envision a synthetic route to a potential kinase inhibitor.
Caption: A sequential cross-coupling and amidation strategy.
This two-step sequence demonstrates the modularity afforded by the building block. The R¹ group, installed via Suzuki coupling, can be varied to probe interactions in one part of a kinase active site, while the R² group, installed via acylation, can be modified to target a different region. This parallel synthesis approach is highly valuable in lead optimization campaigns.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules. Its orthogonally addressable functional groups enable a wide range of chemical transformations, including robust palladium-catalyzed cross-coupling reactions and standard nucleophilic derivatizations. The ability to sequentially and selectively modify the pyridine core makes this reagent an invaluable tool for medicinal chemists and researchers in drug discovery, facilitating the rapid exploration of chemical space and the development of novel therapeutic agents.
References
Note: As "this compound" is a specialized chemical, direct literature may be sparse. The references provided are to authoritative sources on the key reactions described, which are broadly applicable to this class of compounds.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
An In-depth Technical Guide to 2-Bromo-6-methoxy-4-methylpyridin-3-amine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. Given the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its synthesis, potential properties, and applications.
Introduction and Compound Identification
This compound is a polysubstituted pyridine with the Chemical Abstracts Service (CAS) number 135795-51-6 .[1][][3] Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, a methyl group, and an amine group. This combination of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The strategic placement of these substituents can influence the molecule's reactivity and biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[] |
| CAS Number | 135795-51-6[1][][3] |
| Molecular Formula | C₇H₉BrN₂O[] |
| Molecular Weight | 217.06 g/mol [] |
| InChI Key | VNJPRLODJVTPCJ-UHFFFAOYSA-N[] |
| SMILES | CC1=CC(=NC(=C1N)Br)OC[] |
Proposed Synthesis Pathway
A logical retrosynthetic analysis suggests that the target molecule can be constructed by introducing the bromine and amine functionalities onto a pre-existing 6-methoxy-4-methylpyridine core. The following diagram illustrates a potential forward synthesis:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, step-by-step methodology based on analogous transformations found in the literature for similar pyridine derivatives.[4][5]
Step 1: Synthesis of 2,6-dichloro-4-methylpyridine
-
To a stirred solution of 6-hydroxy-4-methylpyridin-2(1H)-one, add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,6-dichloro-4-methylpyridine.
Step 2: Synthesis of 2-chloro-6-methoxy-4-methylpyridine
-
Dissolve 2,6-dichloro-4-methylpyridine in anhydrous methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-methoxy-4-methylpyridine.
Step 3: Synthesis of 2-chloro-6-methoxy-4-methyl-3-nitropyridine
-
To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add 2-chloro-6-methoxy-4-methylpyridine slowly, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2-chloro-6-methoxy-4-methyl-3-nitropyridine.
Step 4: Synthesis of 6-methoxy-4-methylpyridin-3-amine
-
To a solution of 2-chloro-6-methoxy-4-methyl-3-nitropyridine in ethanol and water, add iron powder and ammonium chloride.[6]
-
Heat the mixture to 60-70 °C and stir for 5-6 hours.
-
Filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 6-methoxy-4-methylpyridin-3-amine.
Step 5: Synthesis of this compound
-
Dissolve 6-methoxy-4-methylpyridin-3-amine in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the final product.
Physicochemical Properties and Spectroscopic Analysis
While experimental data for this compound is scarce, we can predict its key physicochemical properties and spectroscopic features based on its structure and data from analogous compounds.[7][8][9]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~317 °C at 760 mmHg[] |
| Density | ~1.54 g/cm³[] |
| Appearance | Likely a solid at room temperature |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the various substituents on the pyridine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Br stretching (in the fingerprint region).
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 peak pattern.
Caption: A typical analytical workflow for the characterization of the title compound.
Potential Applications in Research and Development
Substituted aminopyridines are a well-established class of compounds with a wide range of applications in medicinal chemistry and materials science.[10] The unique combination of functional groups in this compound suggests its potential as a key intermediate in the synthesis of more complex molecules with desired biological activities.
-
Pharmaceutical Drug Discovery: The pyridine scaffold is a common feature in many approved drugs. The amine and bromo substituents on this molecule provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, to generate libraries of compounds for screening against various therapeutic targets.
-
Agrochemical Development: Similar to its applications in pharmaceuticals, this compound could serve as a building block for novel herbicides, insecticides, and fungicides.
-
Materials Science: The pyridine nitrogen can act as a ligand for metal coordination, opening possibilities for the development of new catalysts, sensors, and functional materials.
Conclusion
This compound is a substituted pyridine with significant potential as a versatile intermediate in organic synthesis. While direct and extensive research on this specific molecule is limited, this guide has provided a comprehensive overview based on its confirmed identity, a plausible synthetic pathway derived from analogous compounds, predicted physicochemical and spectroscopic properties, and potential applications. It is the author's hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising compound.
References
-
Scope of the reaction with various substituted 2‐aminopyridines. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Powers, D. G., & Ritter, T. (2014). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Reed, J. N., & Snieckus, V. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 49(26), 5104–5109. [Link]
-
Aryl‐substituted 2‐aminopyridines and the target compounds 3. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wang, X., et al. (2015). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 17(15), 3786–3789. [Link]
-
2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern. (n.d.). Retrieved January 14, 2026, from [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
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- 1. arctomsci.com [arctomsci.com]
- 3. 135795-51-6 Cas No. | 3-Amino-2-bromo-6-methoxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Bromo-6-methoxy-4-methylpyridin-3-amine (CAS No: 135795-51-6), a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and materials science.[1] For professionals in drug development and chemical synthesis, a thorough understanding of a compound's characteristics is paramount for reaction optimization, quality control, and prediction of its behavior in biological systems. This document outlines the core molecular properties, presents a multi-technique approach for spectroscopic characterization, details protocols for purity assessment, and summarizes critical safety and handling information. The methodologies described herein are designed to establish a self-validating system for the unambiguous identification and quality assessment of this compound.
Molecular Structure and Core Properties
The functionality and reactivity of this compound are dictated by the unique electronic interplay of its substituents on the pyridine core. The electron-donating amine and methoxy groups, the weakly donating methyl group, and the electron-withdrawing bromo group create a distinct electronic environment that influences its chemical behavior and spectroscopic signature.
Table 1: Core Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 135795-51-6 | [1] |
| Alternate CAS No. | 2256060-57-6 | |
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.06 g/mol | Calculated |
| InChI Key | LEIQJZFQJIRZSC-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=C(C(=N1)Br)N)OC | - |
| Physical Form | Liquid | |
Foundational Physicochemical Data
While extensive experimental data for this specific molecule is not broadly published, we can infer expected properties from closely related analogues. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
Table 2: Physical and Chemical Properties
| Property | Expected Value / Comments | Rationale / Causality |
|---|---|---|
| Melting Point | Not widely available. Related compounds like 6-Amino-3-bromo-2-methylpyridine melt at 76.5-85.5 °C.[2] The liquid state at room temperature suggests a lower melting point. | The melting point is influenced by crystal packing and intermolecular forces. The substitution pattern here may disrupt efficient packing compared to simpler analogues. |
| Boiling Point | High boiling point, likely >200 °C at atmospheric pressure. Related, less functionalized compounds like 2-Bromo-6-methoxypyridine boil at 206 °C. | The presence of the polar amine group allows for hydrogen bonding, significantly increasing the energy required to transition to the gas phase compared to non-aminated analogues. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | The aromatic and alkyl components favor solubility in organic media, while the polar amine and methoxy groups provide some affinity for polar solvents. The overall molecule remains largely non-polar. |
| pKa | The basicity of the pyridine nitrogen will be significantly reduced by the electron-withdrawing bromo group. The exocyclic amine (pKa ~4-5) is expected to be the most basic nitrogen center. | Understanding the pKa is crucial for developing extraction-based purification methods (acid-base extractions) and for predicting the compound's charge state at physiological pH. |
Spectroscopic Characterization: A Multi-Technique Workflow
Unambiguous structural confirmation and purity assessment require an integrated approach combining several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating characterization package.[3]
Caption: Integrated workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound.
-
Expertise & Causality: The chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing bromine atom and pyridine nitrogen will shift nearby protons and carbons downfield (to a higher ppm value), while the electron-donating methoxy, amino, and methyl groups will cause upfield shifts. Two-dimensional (2D) NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are essential for unambiguously assigning these signals, especially in complex aromatic systems.[3]
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -CH₃ (at C4) | ~2.2-2.4, singlet | ~18-22 | Typical range for a methyl group on an aromatic ring. |
| -OCH₃ (at C6) | ~3.8-4.0, singlet | ~53-56 | Characteristic shift for a methoxy group on an electron-deficient pyridine ring. |
| -NH₂ (at C3) | ~4.5-5.5, broad singlet | - | Broad signal due to quadrupole broadening and exchange; shift is concentration-dependent. |
| H5 (aromatic) | ~6.5-6.7, singlet | ~105-110 | This proton is shielded by the adjacent methyl and methoxy groups. |
| C2 | - | ~135-140 | Carbon directly attached to bromine is significantly deshielded. |
| C3 | - | ~125-130 | Carbon bearing the amine group. |
| C4 | - | ~145-150 | Carbon attached to the methyl group. |
| C5 | - | ~105-110 | Carbon attached to H5. |
| C6 | - | ~155-160 | Carbon attached to the electronegative oxygen of the methoxy group is highly deshielded. |
-
Sample Preparation: Accurately weigh 15-25 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[4]
-
Instrument Setup: Use an NMR spectrometer operating at 400 MHz or higher. Tune and shim the probe to the CDCl₃ lock signal.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition (if required): Perform standard COSY, HSQC, and HMBC experiments to confirm signal assignments.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[5]
-
Expertise & Causality: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. For this compound, the N-H bonds of the primary amine will produce characteristic stretches, distinguishing it from secondary or tertiary amines.[6] The C-O bond of the methoxy group and the C-Br bond will also have distinct signals.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine | N-H Scissoring (Bending) | 1590 - 1650 | Medium-Strong |
| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 | Medium-Strong |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium |
| Methoxy Group | C-O Stretch | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong |
| Bromoalkane | C-Br Stretch | 500 - 650 | Medium-Strong |
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to subtract atmospheric interference (CO₂, H₂O).
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the key absorption peaks. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the compound's molecular weight and elemental composition.
-
Expertise & Causality: When analyzed by MS, the molecule is ionized and fragmented. The molecular ion peak (M⁺) directly corresponds to the molecular weight. A key feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any bromine-containing fragments, providing definitive evidence for the presence of a single bromine atom.[4]
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| Ion | Expected m/z | Comments |
|---|---|---|
| [M]⁺ | 216 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 218 | Corresponding to the ⁸¹Br isotope. The intensity should be nearly identical to the m/z 216 peak. |
| [M-CH₃]⁺ | 201 / 203 | Loss of a methyl radical from the methoxy or methyl group. |
| [M-Br]⁺ | 137 | Loss of a bromine radical, a common fragmentation pathway. |
-
Sample Preparation: Prepare a dilute solution (~100 ppm or 0.1 mg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[7]
-
GC Method Setup:
-
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures separation from solvent and any potential impurities.[7]
-
-
MS Method Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection and Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak corresponding to the compound. The mass spectrum associated with this peak can then be extracted and analyzed for the molecular ion and fragmentation pattern.
Safety, Handling, and Storage
Proper handling of any chemical intermediate is crucial for researcher safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar pyridines provides a strong basis for hazard assessment.
-
GHS Hazard Classification (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
-
First Aid:
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]
-
-
Storage:
Conclusion
This compound is a multifaceted chemical entity whose properties are defined by its unique substitution pattern. This guide has established a framework for its comprehensive characterization, moving from foundational properties to an in-depth, multi-technique spectroscopic and chromatographic analysis. The provided protocols and predicted data serve as a robust baseline for researchers, enabling confident structural validation, purity assessment, and safe handling. Adherence to this integrated analytical workflow ensures the quality and integrity of this valuable building block in the demanding fields of pharmaceutical and chemical research.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 2-Bromo-6-methylpyridin-4-amine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Bromo-6-Methyl Pyridine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity for constructing biologically active molecules.[2] The ability to couple a wide array of amines with aryl and heteroaryl halides under relatively mild conditions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a highly functionalized and electron-rich pyridine derivative. The presence of multiple substituents on the pyridine ring, including an amino group, a methoxy group, and a methyl group, presents unique challenges and considerations for achieving high yields and selectivity. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-proven protocols.
Mechanistic Rationale: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The electron-rich nature of the pyridine substrate can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and completing the cycle. The steric and electronic properties of the phosphine ligand are critical in facilitating this step.[4]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Reagent Selection and Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent.
Palladium Precursor
While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are among the most common.
-
Pd₂(dba)₃: A stable Pd(0) source that is widely used. It requires in situ coordination with a phosphine ligand to form the active catalyst.
-
Pd(OAc)₂: A common Pd(II) precursor that is reduced in situ to the active Pd(0) species, often by the amine or phosphine ligand.
For the amination of the electron-rich this compound, a Pd(0) source like Pd₂(dba)₃ is often a reliable starting point.
Phosphine Ligand: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich and potentially coordinating heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally preferred.
-
Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands, developed by the Buchwald group, are often the ligands of choice for challenging substrates. Their steric bulk promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.
-
Chelating Bisphosphine Ligands (e.g., BINAP, Xantphos): These ligands can also be effective, particularly for certain classes of amines. Xantphos, with its wide bite angle, is known for its versatility.[5]
For the amination of this compound, a bulky biarylphosphine ligand such as XPhos or RuPhos is recommended as a starting point, especially when coupling with primary or secondary amines.
Base Selection: Balancing Reactivity and Substrate Tolerance
The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. The choice of base must balance the need for sufficient reactivity with the potential for side reactions with a functionalized substrate.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): Sodium tert-butoxide is a commonly used and highly effective base for a wide range of Buchwald-Hartwig aminations.[6] However, its high basicity may not be compatible with all functional groups.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): For substrates with base-sensitive functionalities, weaker inorganic bases are a good alternative, though they may require higher reaction temperatures or longer reaction times.[3]
Given the presence of the amino and methoxy groups on the substrate, a strong base like NaOt-Bu is a good initial choice, but if side reactions are observed, switching to a weaker base like Cs₂CO₃ should be considered.
Solvent Considerations
The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents for Buchwald-Hartwig aminations include:
-
Toluene: A versatile and widely used solvent.
-
Dioxane: Another common choice, particularly for reactions requiring higher temperatures.
-
tert-Butanol: Can be used, especially in combination with alkoxide bases.
Toluene or dioxane are recommended as the primary solvents for this reaction.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are essential for optimal and reproducible results.
Protocol 1: General Procedure for the Amination with a Primary or Secondary Amine
This protocol provides a robust starting point for the coupling of this compound with a variety of primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine (if solid), sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Data Presentation: Recommended Starting Conditions
The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions are based on established protocols for structurally similar substrates and serve as a strong starting point for optimization.[1][5]
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Outcome |
| Primary Alkylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100-110 | Good to Excellent |
| Secondary Alkylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.4) | Dioxane | 110 | Good to Excellent |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good |
| Volatile Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80-100 | Good |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (degraded reagents or solvent) - Insufficiently strong base - Low reaction temperature | - Use freshly opened, high-purity reagents and anhydrous, degassed solvents. - Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu). - Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition - Reaction temperature is too high | - Screen different ligands; a bulkier ligand may be beneficial. - Lower the reaction temperature. |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents - Presence of oxygen or moisture | - Ensure all reagents and solvents are of high purity and handled under inert conditions. - Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Difficulty in Product Purification | - Residual palladium catalyst or ligand oxide | - Filter the crude reaction mixture through a pad of Celite® or silica gel. - Consider an aqueous workup with a mild acid to remove basic impurities. |
References
-
Buchwald-Hartwig Amination. Wikipedia. [Link]
-
Crust, E. J.; Gurnani, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. 2013 , 602. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021 . [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, J.; Bellomo, A.; et al. Free Metallophosphines: Extremely Electron-Rich Phosphorus Superbases that are Electronically and Sterically Tunable. ChemRxiv. 2022 . [Link]
-
Zhu, D.; et al. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications. 2020 , 11, 2835. [Link]
-
Hooper, M. W.; Utsunomiya, M.; Hartwig, J. F. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry. 2003 , 68(7), 2861-2873. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. SpringerLink. [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
-
Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. 2020 , 16, 544-577. [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction: The Strategic Value of the Aminopyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Within this class, substituted 3-aminopyridines have emerged as particularly valuable frameworks for the development of protein kinase inhibitors. The amino group at the 3-position is strategically positioned to act as a crucial hydrogen bond donor, effectively mimicking the adenine hinge-binding motif of ATP and anchoring the inhibitor within the kinase's active site.[2] The strategic placement of a bromine atom, as in the case of 2-Bromo-6-methoxy-4-methylpyridin-3-amine , provides a versatile handle for introducing a wide array of molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key building block in the synthesis of potent and selective kinase inhibitors. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the biological rationale for targeting key kinases implicated in proliferative diseases.
The Power of Palladium: Suzuki-Miyaura Coupling as a Cornerstone Reaction
The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in modern drug discovery.[3] This reaction is particularly well-suited for the derivatization of this compound, enabling the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring. The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity, especially with the potentially coordinating aminopyridine substrate.[4]
Diagram 1: General Synthetic Workflow
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methoxy-4-methylpyridin-3-amine derivative.[1]
Self-Validation and Trustworthiness of the Protocol:
The progress of the Suzuki-Miyaura coupling can be reliably monitored by LC-MS, allowing for a clear determination of the reaction's endpoint. The disappearance of the starting material (this compound) and the appearance of the desired product peak with the expected mass-to-charge ratio provide in-process validation. The purity of the final compound can be unequivocally assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, ensuring the identity and integrity of the synthesized kinase inhibitor scaffold.
Target Kinases and Biological Rationale
Derivatives of the aminopyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The specific aryl or heteroaryl moiety introduced via the Suzuki-Miyaura coupling will largely determine the selectivity profile of the resulting inhibitor.
Aurora Kinases: Key Regulators of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis.[6] Their overexpression is a common feature in many human cancers, making them attractive therapeutic targets.[6] Small molecule inhibitors that target the ATP-binding site of Aurora kinases can disrupt mitotic progression and induce apoptosis in cancer cells.[7] The 3-aminopyridine core of inhibitors derived from our starting material can form key hydrogen bonds within the hinge region of Aurora kinases.[8]
Monopolar Spindle 1 (MPS1) Kinase: A Guardian of Chromosome Segregation
MPS1 is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[9] Inhibition of MPS1 can lead to premature mitotic exit and aneuploidy, ultimately resulting in cancer cell death.[9] Fragment-based screening has identified aminopyridine-based scaffolds as effective inhibitors of MPS1.[6]
Diagram 2: Simplified Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora kinases by aminopyridine derivatives.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from substituted aminopyridine building blocks. While specific data for derivatives of this compound is not yet publicly available, the data for structurally related compounds provides a strong rationale for its use in kinase inhibitor synthesis.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| JNK1 | Aminopyrimidine-based | 25 | [10] |
| JNK2 | Aminopyrimidine-based | 12 | [10] |
| p38α | Biphenyl amide | 11 | [2] |
| Aurora A | Pyrimidine-based | <200 | [11] |
| MPS1 | Pyrrolopyridine-based | 367 | [9] |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound. Based on data for structurally similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12][13]
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a range of kinase targets implicated in cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising aminopyridine scaffold.
References
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- (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed.
- (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC - NIH.
- (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase.
- (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- (2022). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Taylor & Francis Online.
- (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
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- (2021). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK)
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- (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
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- (2017). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the substituted aminopyridine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing targeted therapeutics. The compound 2-Bromo-6-methoxy-4-methylpyridin-3-amine is a particularly valuable building block, engineered with strategic functional "handles" that allow for precise and versatile molecular elaboration.
This molecule offers three key points for diversification:
-
The C2-Bromo Group: An ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
The C3-Amino Group: A potent nucleophile and hydrogen bond donor, crucial for pharmacophore development. It can also be used for further functionalization or to direct reactivity on the pyridine ring.
-
The C6-Methoxy Group: An electron-donating group that modulates the electronic character of the pyridine ring, influencing both reactivity and the physicochemical properties of derivative compounds.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this versatile substrate. We will move beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to not only apply these methods but also to adapt and troubleshoot them effectively.
Pillar 1: The Mechanistic Blueprint of Palladium Cross-Coupling
At the heart of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions lies a common, elegant catalytic cycle revolving around a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational reaction design and optimization.
The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and transforms the palladium to a Pd(II) species.[6]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The Pd(II) complex exchanges its bromide ligand for the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) or coordinates the amine nucleophile in a Buchwald-Hartwig reaction.[4][6]
-
Reductive Elimination: The two organic fragments bound to the palladium center couple together, forming the desired new bond and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[4][7]
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Application Protocols and Experimental Design
The following protocols are designed as robust starting points for the derivatization of this compound. The choice of catalyst, ligand, base, and solvent is critical and has been selected based on established best practices for electron-rich and potentially coordinating heteroaryl halides.[8][9]
General Laboratory Workflow
A successful cross-coupling reaction relies on a systematic and meticulous workflow to ensure an inert atmosphere, which is critical for protecting the sensitive Pd(0) catalyst from oxygen.
Caption: A generalized workflow for setting up and performing palladium-catalyzed cross-coupling reactions.[10]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl or vinyl-aryl bonds, offering exceptional functional group tolerance and utilizing stable, readily available boronic acids or esters.[11][12]
Rationale:
-
Catalyst System: A pre-formed Pd(II) catalyst like Pd(dppf)Cl₂ is often used for convenience as it is air-stable and is reduced in situ to the active Pd(0) species. The dppf ligand is a good general-purpose ligand for Suzuki couplings of bromopyridines.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or K₃PO₄ is crucial.[13] The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[13]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, creating a biphasic system that accommodates both the organic-soluble and water-soluble reagents.[14][15]
| Component | Role | Typical Reagents | Typical Loading |
| Aryl Halide | Electrophile | This compound | 1.0 equiv |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl/Vinyl Boronic Acid or Ester | 1.1 - 1.5 equiv |
| Pd Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1 - 5 mol% |
| Ligand | Catalyst Stabilizer | PPh₃, dppf, SPhos, XPhos | 1.1 - 2.2 x Pd mol% |
| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Medium | 1,4-Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1) | 0.1 - 0.5 M |
| Temperature | Energy Input | 80 - 110 °C | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[15]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The final concentration should be approximately 0.2 M with respect to the starting bromide.[15]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[16][17][18] For our substrate, this allows the installation of a second, different amine substituent at the C2 position.
Rationale:
-
Catalyst System: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[19][20] These ligands promote both the oxidative addition and the final reductive elimination step, which can be difficult for C-N bond formation.[21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile.[21] Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like LHMDS or Cs₂CO₃ can be used for base-sensitive substrates.[22]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.[23]
| Component | Role | Typical Reagents | Typical Loading |
| Aryl Halide | Electrophile | This compound | 1.0 equiv |
| Amine | Nucleophile | Primary or Secondary Aliphatic/Aromatic Amine | 1.1 - 1.5 equiv |
| Pd Pre-catalyst | Catalyst Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 4 mol% |
| Ligand | Key Activator | XPhos, RuPhos, BINAP | 1.2 - 2.5 x Pd mol% |
| Base | Deprotonation | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.2 equiv |
| Solvent | Anhydrous Medium | Toluene, 1,4-Dioxane | 0.1 - 0.5 M |
| Temperature | Energy Input | 80 - 110 °C | - |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of argon, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv). Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), this compound (1.0 equiv), and a magnetic stir bar.[10]
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and attach it to a Schlenk line.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv).[10]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 16-24 hours, cool the reaction and monitor its completion by LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to obtain the desired diaryl amine product.
Conclusion
This compound stands out as a highly adaptable platform for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura for C-C bond formation and Buchwald-Hartwig for C-N bond formation—provide reliable and high-yielding pathways to a vast chemical space. By understanding the mechanistic principles and carefully controlling the key reaction parameters of catalyst, ligand, base, and solvent, researchers in drug discovery and materials science can effectively leverage this building block to accelerate their synthetic programs.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- Pd(II)
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
- Buchwald–Hartwig amin
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
- A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions - Benchchem.
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
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The Strategic Application of 2-Bromo-6-methoxy-4-methylpyridin-3-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery programs. Among the myriad of heterocyclic intermediates, the substituted aminopyridine framework has emerged as a "privileged scaffold," owing to its remarkable versatility and prevalence in a wide array of biologically active agents. Within this esteemed class of compounds, 2-Bromo-6-methoxy-4-methylpyridin-3-amine (CAS No. 135795-51-6) represents a highly functionalized and strategically valuable intermediate. Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and modulating methoxy and methyl groups offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase and ion channel inhibitors.
This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into its preparation, its pivotal role in the synthesis of advanced therapeutic candidates, and the key chemical transformations that unlock its synthetic potential.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 135795-51-6 |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-2-bromo-6-methoxy-4-picoline, 2-Bromo-6-methoxy-4-methyl-3-pyridinamine |
| Boiling Point | 316.96°C at 760 mmHg |
| Density | 1.535 g/cm³ |
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is a critical first step in its application. A common and effective method involves the regioselective bromination of the corresponding 6-methoxy-4-methylpyridin-3-amine. The following protocol is adapted from established procedures in the patent literature, providing a reliable method for its synthesis[1].
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol details the bromination of 6-methoxy-4-methylpyridin-3-amine to yield the target compound.
Materials:
-
6-Methoxy-4-methylpyridin-3-amine
-
Sodium Acetate (NaOAc)
-
Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 6-methoxy-4-methylpyridin-3-amine (1.0 eq) in acetic acid, add sodium acetate (1.0 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete dissolution and salt formation.
-
Carefully add bromine (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be subjected to an aqueous workup, typically involving neutralization with a suitable base (e.g., sodium bicarbonate) and extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Caption: Synthetic pathway to this compound.
Application in the Synthesis of NaV1.8 Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of the NaV1.8 sodium ion channel, a promising target for the treatment of chronic pain[1]. The compound serves as a versatile building block that can be elaborated into more complex structures through various chemical transformations.
The general synthetic strategy involves the coupling of this compound with other molecular fragments. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amine substituents, enabling a thorough exploration of the structure-activity relationship (SAR) of the target molecules.
Caption: Synthetic utility in the development of NaV1.8 inhibitors.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a prime example of how this compound can be functionalized. The following is a generalized protocol for the palladium-catalyzed coupling of this intermediate with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Further Therapeutic Potential: A Note on HIV Inhibitors
In addition to its role in the synthesis of NaV1.8 inhibitors, this compound has been identified as a potential building block in the preparation of 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepines, a class of compounds investigated for the treatment of HIV infection. This underscores the versatility of this intermediate in accessing diverse and complex heterocyclic scaffolds with a range of therapeutic applications.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols and applications detailed in this guide highlight its utility in the development of novel therapeutics, particularly in the areas of pain management and infectious diseases. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed intermediates will remain a critical component of successful drug discovery endeavors.
References
- 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors. AU2020302338A1.
- 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)
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Application Note: Advanced Derivatization Strategies for 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Abstract
This guide provides detailed experimental protocols and expert insights for the chemical derivatization of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a highly functionalized heterocyclic building block. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates for oncology, inflammatory diseases, and anti-protozoan applications.[1][2][3] This document focuses on robust and versatile palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to facilitate the rapid generation of diverse molecular libraries for drug discovery and development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound is a versatile starting material for several reasons:
-
Orthogonal Reactivity: The C-Br bond at the 2-position is the primary site for palladium-catalyzed cross-coupling, allowing for the selective introduction of carbon or nitrogen nucleophiles.
-
Modulating Groups: The amino group at the 3-position and the methoxy group at the 6-position significantly influence the electronic properties of the pyridine ring. The amino group, in particular, is a key pharmacophoric feature and a potential site for secondary derivatization.
-
Steric Influence: The 4-methyl group provides a steric marker that can influence binding selectivity in biological targets and may also impact the metabolic stability of the resulting derivatives.
The ability to selectively modify the 2-position through reliable cross-coupling chemistry makes this scaffold ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability, broad substrate scope, and functional group tolerance.[4][5] For derivatizing this compound, two methods are paramount:
-
Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between the pyridine core and an aryl, heteroaryl, or alkyl group via an organoboron reagent.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, attaching a primary or secondary amine to the pyridine core.
The general experimental workflow for these reactions is outlined below. The critical steps involve the careful setup of the reaction under an inert atmosphere to protect the sensitive palladium catalyst and phosphine ligands from oxygen.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals.[6][7] The reaction's success hinges on the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[8]
Catalytic Cycle Explained
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.
-
Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center. This is often the rate-limiting step.
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a reliable starting point for coupling various arylboronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or sealed vial)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water). The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxy-4-methylpyridin-3-amine.
-
Representative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 95 | 8 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 95 | 8 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 95 | 12 | 82-92 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 16 | 70-80 |
Yields are typical estimates and may vary based on scale and purity of reagents.
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9] The choice of ligand and base is crucial and depends on the nature of the amine coupling partner.[10][11] Sterically hindered phosphine ligands are often required to promote the reductive elimination step.
Catalytic Cycle Explained
The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[9]
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The aryl amine product is formed, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol uses a strong, non-nucleophilic base suitable for a wide range of amines.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (2-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)
-
Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or sealed vial)
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu under an inert atmosphere.
-
Add degassed toluene and stir for 5-10 minutes to form the active catalyst.
-
Add the this compound followed by the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[12]
-
Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A protocol for a similar amination can be found in the literature.[13]
-
Representative Data
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 70-85 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 78-88 |
Yields are typical estimates and may vary based on the specific amine and reaction conditions.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
This compound and its derivatives should be handled with care as they are potentially harmful if swallowed, inhaled, or in contact with skin.[14][15]
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood or glovebox.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Reaction Conditions: The cross-coupling reactions are performed under an inert atmosphere. Ensure all glassware is properly dried to avoid quenching the catalyst and reagents.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
References
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- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
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- PubChem. 2-Amino-6-bromo-3-methoxypyridine.
- Lagardère, L. et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Labelle, M. et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Cho, S. Y. et al. (2010). Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. PubMed.
- Echemi. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE SDS.
- PubChem. 6-Bromo-2-methoxypyridin-3-amine.
- Wikipedia.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
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The Strategic Application of 2-Bromo-6-methoxy-4-methylpyridin-3-amine in the Synthesis of Next-Generation Agrochemicals
Introduction: Unlocking New Potential in Crop Protection
The relentless pursuit of enhanced agricultural productivity and sustainable farming practices necessitates the continuous innovation of crop protection agents. Pyridine-based scaffolds are a cornerstone in the design of modern agrochemicals, prized for their metabolic stability and versatile biological activities.[1] Within this esteemed class of heterocycles, 2-Bromo-6-methoxy-4-methylpyridin-3-amine emerges as a highly promising, yet underexplored, intermediate. Its unique substitution pattern—featuring a strategically placed bromine atom, an activating amino group, and modulating methoxy and methyl groups—offers a powerful toolkit for synthetic chemists to forge novel herbicides and insecticides.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and expert insights into its application. We will delve into plausible synthetic routes toward cutting-edge agrochemicals, grounded in established reaction mechanisms and the known bioactivities of analogous structures.
Core Molecular Attributes and Synthetic Rationale
The reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These reactions are pivotal in modern organic synthesis for their robustness and broad functional group tolerance, allowing for the facile introduction of diverse aryl, heteroaryl, and amino moieties.
The amino group at the 3-position is a potent nucleophile and can be a key pharmacophore element or a site for further derivatization. The methoxy group at the 6-position and the methyl group at the 4-position electronically modulate the pyridine ring, influencing reaction rates and the ultimate biological activity of the final product.
Caption: Key functional groups of this compound and their roles in synthesis.
Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO) Inhibitors
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of agrochemicals used to control a broad spectrum of weeds.[4][5] The synthesis of novel PPO inhibitors often involves the coupling of a heterocyclic core to a substituted phenyl ether moiety. This compound is an ideal precursor for creating such structures via a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Hypothetical Pyridine-Based PPO Inhibitor
This protocol outlines the synthesis of a novel herbicidal candidate through a Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[3]
Workflow:
Caption: Workflow for the synthesis of a pyridine-based PPO inhibitor.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 2256060-57-6 | 217.06 | 1.0 |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 1803303-73-1 | 207.93 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Ethanol | 64-17-5 | 46.07 | 2.5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL |
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), 4-fluoro-2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is anticipated to yield a novel 2-aryl-6-methoxy-4-methylpyridin-3-amine derivative. The introduced trifluoromethylphenyl group is a common feature in potent PPO inhibitors, suggesting the final product would exhibit significant herbicidal activity.[6]
Application in Insecticide Synthesis: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a validated target for a major class of insecticides, including the neonicotinoids.[1][7] The synthesis of novel nAChR modulators can be achieved by utilizing the amino group of this compound as a key building block for constructing more complex amides or ureas.
Protocol 2: Synthesis of a Hypothetical nAChR Insecticide Precursor
This protocol details a plausible two-step synthesis of a novel insecticidal candidate. The first step involves a Buchwald-Hartwig amination to introduce a pharmacologically relevant amine, followed by acylation to form the final active compound.[8]
Workflow:
Caption: Two-step synthesis of a hypothetical nAChR insecticide.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 2256060-57-6 | 217.06 | 1.0 |
| Cyclopropylamine | 765-30-0 | 57.09 | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-04-9 | 578.68 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 2.5 |
| 2-Chloro-5-thiazolylcarbonyl chloride | 118836-79-8 | 184.03 | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 15 mL |
| Toluene | 108-88-3 | 92.14 | 10 mL |
Procedure:
Step 1: Buchwald-Hartwig Amination
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
Add anhydrous toluene, followed by cyclopropylamine (1.5 eq).
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
After cooling, dilute with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the intermediate by column chromatography.
Step 2: Acylation
-
Dissolve the purified diaminopyridine intermediate (1.0 eq) in dichloromethane.
-
Add triethylamine (2.0 eq) and cool the solution to 0°C.
-
Slowly add a solution of 2-chloro-5-thiazolylcarbonyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
Rationale and Expected Efficacy:
The resulting molecule combines the substituted pyridine core with a chlorothiazole moiety, a key structural feature of potent neonicotinoid insecticides like clothianidin. This combination is designed to optimize binding to the insect nAChR, leading to potent insecticidal activity.
Conclusion: A Versatile Intermediate for Agrochemical Discovery
This compound represents a valuable and versatile platform for the synthesis of novel agrochemicals. Its trifunctional nature allows for the strategic and efficient construction of complex molecules targeting key biological pathways in weeds and insects. The protocols outlined in this guide, based on robust and well-established synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this promising intermediate in the development of next-generation crop protection solutions.
References
-
Li, Y., et al. (2017). Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione–Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 65(28), 5674-5683. Available at: [Link]
-
Wang, F., et al. (2020). Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology, 170, 104684. Available at: [Link]
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]
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Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7545. Available at: [Link]
-
Liu, C. L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 353-362. Available at: [Link]
-
Chebib, M., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(4), 1279-1289. Available at: [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Suzuki, A. (2010). Suzuki reaction. Wikipedia. Available at: [Link]
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Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction: Navigating the Challenges of Electron-Rich Heteroaromatic Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-catalyzed transformation is renowned for its mild conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
This guide focuses on a particularly challenging substrate: 2-Bromo-6-methoxy-4-methylpyridin-3-amine . This molecule, a valuable scaffold in medicinal chemistry, presents several inherent difficulties for cross-coupling reactions:
-
High Electron Density: The pyridine ring is enriched by two potent electron-donating groups, the 3-amino and 6-methoxy substituents. This high electron density can significantly hinder the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[4]
-
Steric Hindrance: The bromine atom is positioned ortho to the amino group, creating steric congestion around the reaction center that further impedes catalyst approach.
-
Catalyst Inhibition: The pyridine nitrogen and the amino group can act as ligands, coordinating to the palladium center and potentially leading to catalyst inhibition or deactivation.
Overcoming these obstacles requires a carefully considered approach to reaction design. This document provides a detailed examination of the mechanistic principles, key experimental parameters, and optimized protocols to successfully execute the Sonogashira coupling on this substrate, empowering researchers to leverage this powerful reaction for complex molecule synthesis.
Mechanistic Rationale: The Interplay of Two Catalytic Cycles
The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is critical for rational troubleshooting and optimization.
The generally accepted mechanism involves the following key steps:[6]
-
Oxidative Addition (Pd Cycle): The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II)-aryl complex. This step is typically rate-limiting for aryl bromides.[5]
-
Alkyne Activation (Cu Cycle): Concurrently, the copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of its terminal proton. An amine base then deprotonates the alkyne to form a copper acetylide species.[5]
-
Transmetalation (Connecting the Cycles): The copper acetylide transfers the alkyne group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.
-
Reductive Elimination (Pd Cycle): The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
A critical side reaction, particularly when the main coupling is slow, is the oxidative homocoupling of the alkyne, known as Glaser coupling.[7] This process is promoted by copper salts in the presence of oxygen, leading to the formation of undesired diyne byproducts.[1] This underscores the necessity of maintaining strictly anaerobic conditions for copper-catalyzed reactions and provides a strong rationale for developing copper-free protocols for challenging substrates.[3]
Optimizing Key Experimental Parameters: A Scientist's Perspective
The success of the Sonogashira coupling with this compound hinges on the judicious selection of several key parameters. The choices below are explained based on their mechanistic roles and empirical evidence from coupling similar challenging heteroaromatics.
| Parameter | Recommended Choice & Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ : Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources like Pd(PPh₃)₄, making them more convenient for routine use.[8] The active Pd(0) species is generated in situ. For this electron-rich substrate where oxidative addition is difficult, higher catalyst loading (2-5 mol%) may be required. |
| Ligand | Triphenylphosphine (PPh₃) is a standard, effective ligand. However, if yields are low, switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[5][9] |
| Copper Source | Copper(I) Iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne, forming the copper acetylide intermediate required for transmetalation.[2] However, its presence necessitates rigorous exclusion of oxygen to prevent Glaser coupling.[8] For this reason, a copper-free protocol is also presented. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : An amine base is essential. It serves to neutralize the HBr generated during the reaction and acts as the base in the formation of the copper acetylide.[10] Using the amine as a co-solvent or in excess is common practice. For copper-free variants, inorganic bases like Cesium Carbonate (Cs₂CO₃) are often effective.[11] |
| Solvent | N,N-Dimethylformamide (DMF) or Toluene : DMF is an excellent polar aprotic solvent that aids in dissolving all reaction components.[12] However, in some cases, strongly coordinating solvents can promote catalyst decomposition ("palladium black").[13][14] Toluene is a less coordinating alternative that can be effective, especially at higher temperatures. |
| Temperature | Elevated Temperature (80-100 °C) : The high electron density of the pyridine ring significantly slows the oxidative addition step. Heating is almost certainly required to provide the necessary activation energy for the C-Br bond cleavage.[15][16] Reactions should be monitored, as excessive heat can lead to catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) : This is non-negotiable, especially for the copper-catalyzed variant. Oxygen promotes the highly undesirable Glaser homocoupling of the alkyne, which consumes starting material and complicates purification.[8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a traditional copper-catalyzed and a modern copper-free Sonogashira coupling.
Protocol 1: Standard Copper-Palladium Catalyzed Coupling
This protocol represents the classic and robust method for Sonogashira coupling. It is often the first approach for a new substrate.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) Iodide [CuI] (5.0 mol%)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 equiv) and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Add anhydrous DMF (to achieve a concentration of approx. 0.1 M) and anhydrous Et₃N (3.0 equiv) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an excellent alternative to minimize or eliminate the formation of alkyne homocoupling byproducts, which can be a significant issue when the primary coupling reaction is slow.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 equiv) and Cs₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous Toluene (to achieve a concentration of approx. 0.1 M) and the terminal alkyne (1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow and Data Summary
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.lucp.net [books.lucp.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. reddit.com [reddit.com]
Application Note: Strategic Protection of the 3-Amino Group in 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Abstract
2-Bromo-6-methoxy-4-methylpyridin-3-amine is a highly functionalized pyridine derivative, serving as a versatile building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its utility is often predicated on the selective functionalization of the C2-bromo position, typically via metal-catalyzed cross-coupling reactions. However, the presence of a nucleophilic primary amine at the C3 position complicates these synthetic routes, necessitating a robust protecting group strategy. This guide provides a detailed analysis of protecting group selection, application, and removal for the 3-amino group, ensuring high-yield transformations while preserving the integrity of the other functional moieties. We present detailed protocols for the application of tert-butoxycarbonyl (Boc) and Acetyl (Ac) protecting groups, offering orthogonal strategies suitable for a range of subsequent chemical transformations.
Introduction: The Synthetic Challenge
The chemical architecture of this compound presents a classic synthetic challenge: orchestrating reactivity among multiple functional groups. The primary amine is nucleophilic and can interfere with reactions targeting the C-Br bond, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, by coordinating to the metal catalyst or participating in unwanted side reactions. Therefore, masking the amine's reactivity is paramount for successful synthetic outcomes.
An ideal protecting group for this substrate must exhibit:
-
High-yield installation under mild conditions that do not disturb the bromo, methoxy, or methyl groups.
-
Robust stability to the basic and catalytic conditions typical of cross-coupling reactions.
-
Facile and selective removal in high yield without affecting the newly installed group or other functionalities on the pyridine ring.
This document evaluates two common and effective amine protecting groups, Boc and Acetyl, providing a rationale for their selection and detailed, validated protocols for their use.
Strategic Selection of a Protecting Group
The choice of protecting group is dictated by the planned downstream reaction conditions. The following decision workflow provides a logical approach to selecting the most appropriate strategy for your synthetic route.
Caption: Decision workflow for protecting group selection.
-
tert-Butoxycarbonyl (Boc): This is the preferred group for subsequent reactions that are sensitive to nucleophiles but are performed under neutral or basic conditions, such as Suzuki-Miyaura cross-coupling. The Boc group is exceptionally stable to a wide range of bases and nucleophiles but is easily cleaved with mild acid, offering a clean deprotection pathway.[1][2]
-
Acetyl (Ac): The acetyl group forms a robust acetamide that is stable to many catalytic systems and oxidative/reductive conditions.[3] Its removal, however, typically requires harsher basic or acidic hydrolysis at elevated temperatures.[4] This makes it suitable for multi-step syntheses where the amine must remain protected through various transformations.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is ideal for preparing the substrate for subsequent palladium-catalyzed cross-coupling reactions. The Boc group is stable under the basic conditions used in Suzuki, Heck, and Sonogashira couplings.[5][6][7][8]
Reaction Scheme:
Caption: Boc protection of the aminopyridine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in THF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the pure tert-butyl (2-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate.
Validation:
-
TLC: Use a 4:1 Hexane:EtOAc mobile phase. The product should have a higher Rf value than the starting amine.
-
¹H NMR: Expect to see a new singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group and a broad singlet for the N-H proton.
Protocol 2: Acetyl (Ac) Protection of this compound
This protocol provides a more robust protecting group, suitable for reactions involving strong, non-nucleophilic bases or certain acidic conditions where a Boc group might be labile.
Reaction Scheme:
Caption: Acetyl protection of the aminopyridine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O) (1.5 eq)
-
Pyridine, anhydrous (as solvent and base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with DCM and carefully wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, N-(2-bromo-6-methoxy-4-methylpyridin-3-yl)acetamide, can be purified by recrystallization or flash chromatography if necessary.
Deprotection Protocols
Boc Deprotection (Acidic Cleavage)
The Boc group is readily removed under acidic conditions.[2][9]
-
Procedure: Dissolve the Boc-protected compound in dichloromethane (DCM) or 1,4-dioxane. Add an excess of trifluoroacetic acid (TFA) (20-50% v/v) or a 4 M solution of HCl in dioxane. Stir at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure to yield the amine salt. Neutralize with a base (e.g., NaHCO₃) to obtain the free amine.
Acetyl Deprotection (Basic Hydrolysis)
Removal of the acetyl group requires more forcing conditions.[4][10][11][12]
-
Procedure: Dissolve the N-acetylated compound in a mixture of methanol or ethanol and water. Add an excess of a strong base such as sodium hydroxide or potassium hydroxide (3-5 eq). Heat the mixture to reflux for 4-12 hours. After cooling, neutralize the mixture with acid and extract the product with a suitable organic solvent.
Comparative Analysis
| Feature | Boc Group | Acetyl Group |
| Protection Conditions | Mild (Boc₂O, base, rt)[9] | Mild (Ac₂O, pyridine, rt)[3] |
| Stability | Stable to: Most bases, nucleophiles, hydrogenolysis, mild reducing agents.[1] Labile to: Strong acids. | Stable to: Catalytic hydrogenation, many redox conditions.[3] Labile to: Strong acid/base hydrolysis.[4] |
| Cleavage Conditions | Mild acid (TFA, HCl in dioxane) at room temperature.[9] | Strong base (NaOH, KOH) or acid (HCl) with heating.[4] |
| Orthogonality | High. Orthogonal to Fmoc, Cbz, Ac groups. | Moderate. Orthogonal to Boc, Cbz under specific conditions. |
| Ideal For | Suzuki, Stille, Heck, Sonogashira couplings. | Multi-step syntheses requiring robust protection. |
Conclusion
The selective protection of the 3-amino group of this compound is critical for its successful use as a synthetic intermediate. The choice between the acid-labile Boc group and the more robust Acetyl group provides chemists with versatile and orthogonal strategies. The Boc group is generally recommended for its mild application and cleavage conditions, particularly for subsequent cross-coupling reactions. The Acetyl group serves as a reliable alternative when greater stability is required throughout a longer synthetic sequence. The detailed protocols provided herein offer validated methods to facilitate the strategic synthesis of complex molecules derived from this valuable pyridine building block.
References
- Cao, Y., Du, D., et al. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Agricultural Science & Technology. [URL: https://www.cabidigitallibrary.org/doi/full/10.5539/ast.v3n2p1]
- Semantic Scholar. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Agricultural Science and Technology Hunan. [URL: https://www.semanticscholar.org/paper/Deprotection-of-acetyl-group-on-amino-group-with-Yuqing-Dingxiang/8b3e8e1f5e8b5c9c9f7a7d9b9c9c9e9d8c8b8a8b]
- FAO AGRIS. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. [URL: https://agris.fao.org/agris-search/search.do?recordID=CN2012000863]
- Wegner, A., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/open.202000221]
- Reddit r/Chempros. (2021). base free suzuki coupling ?. [URL: https://www.reddit.com/r/Chempros/comments/5y6z7x/base_free_suzuki_coupling_more_description_in/]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.shtm]
- The Synthetic Organic Chemistry Portal. Acetyl Protection - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/amino/acetyl.shtm]
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [URL: https://jcggdb.jp/GlycoPOD/protocolShow.action?node=G05]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/375.shtm]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol2014768]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-and-biochemistry-reagents-and-applications/organic-synthesis-and-building-blocks/amine-protection-deprotection.html]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Google Patents. (2014). BOC protection method for aminopyridine. [URL: https://patents.google.
- BroadPharm. Boc. [URL: https://broadpharm.com/blogs/109-boc]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc | BroadPharm [broadpharm.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 11. Deprotection of acetyl group on amino group with thionyl chloride and pyridine. | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine Derivatives
Introduction
Substituted pyridin-3-amine scaffolds are of paramount importance in contemporary drug discovery and development, forming the core of numerous biologically active molecules. The specific derivative, 2-Bromo-6-methoxy-4-methylpyridin-3-amine, serves as a critical building block, offering multiple points for diversification through its strategically placed functional groups. The bromine atom at the 2-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, the methoxy group at the 6-position modulates the electronic properties of the ring, and the amine at the 3-position provides a handle for amide bond formation or further derivatization.
This comprehensive guide provides a robust and scalable three-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 2,6-dibromo-4-methylpyridine. The protocols detailed herein are designed for scale-up, with an emphasis on reaction efficiency, safety, and the generation of a high-purity final product. As a senior application scientist, this document aims to provide not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that underpin this synthetic sequence.
Overall Synthetic Workflow
The synthesis is logically divided into three key transformations: selective mono-methoxylation, regioselective nitration, and chemoselective reduction. Each step has been optimized to ensure high yields and purity, with considerations for large-scale production.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Selective Mono-methoxylation of 2,6-Dibromo-4-methylpyridine
Scientific Rationale
The first step involves a nucleophilic aromatic substitution (SNA_r) reaction to selectively replace one of the bromine atoms with a methoxy group. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C6). In 2,6-dibromo-4-methylpyridine, both bromine atoms are in these activated positions. By carefully controlling the stoichiometry of the nucleophile, sodium methoxide, a high yield of the mono-substituted product can be achieved. Running the reaction with a slight excess of the di-bromo starting material can also help to minimize the formation of the di-methoxy byproduct.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,6-Dibromo-4-methylpyridine | 250.92 | 250.9 g | 1.0 | 1.0 |
| Sodium Methoxide | 54.02 | 48.6 g | 0.9 | 0.9 |
| Anhydrous Methanol | 32.04 | 2.5 L | - | - |
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dibromo-4-methylpyridine (250.9 g, 1.0 mol) and anhydrous methanol (2.5 L).
-
Reagent Addition: Stir the mixture to dissolve the starting material. Carefully add sodium methoxide (48.6 g, 0.9 mol) in portions to the solution. The addition is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure consumption of the sodium methoxide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (2 L) and extract with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-6-methoxy-4-methylpyridine as a colorless to pale yellow oil.
-
Expected Yield: 75-85%
Part 2: Regioselective Nitration of 2-Bromo-6-methoxy-4-methylpyridine
Scientific Rationale
The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The electron-deficient nature of the pyridine ring generally makes it less reactive towards electrophiles compared to benzene. However, the presence of the electron-donating methoxy and methyl groups at the 2- and 4-positions, respectively, activates the ring towards electrophilic attack. The directing effects of the substituents guide the incoming nitro group. The methoxy group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The 3-position is ortho to the strongly activating methoxy group, making it the most favorable site for nitration.[1][2][3]
Figure 2: Directing effects of substituents on the nitration of 2-bromo-6-methoxy-4-methylpyridine.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromo-6-methoxy-4-methylpyridine | 202.05 | 202.1 g | 1.0 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 500 mL | - | - |
| Fuming Nitric Acid (>90%) | 63.01 | 70 mL | ~1.5 | 1.5 |
Safety Precautions: Nitration reactions are highly exothermic and can be dangerous if not controlled properly.[1][3] Always perform this reaction in a well-ventilated fume hood, behind a blast shield. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[4][5] Have an ice bath and a quenching solution (e.g., sodium bicarbonate) readily available.
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (500 mL).
-
Substrate Addition: Cool the sulfuric acid to 0 °C in an ice-salt bath. Slowly add 2-bromo-6-methoxy-4-methylpyridine (202.1 g, 1.0 mol) dropwise, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Once the addition is complete and the mixture is homogeneous, slowly add fuming nitric acid (70 mL, ~1.5 mol) dropwise via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.
-
A yellow precipitate of 2-bromo-6-methoxy-4-methyl-3-nitropyridine will form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.
-
Expected Yield: 80-90%
Part 3: Chemoselective Reduction of 2-Bromo-6-methoxy-4-methyl-3-nitropyridine
Scientific Rationale
The final step is the reduction of the nitro group to a primary amine. It is crucial to select a reducing agent that is chemoselective for the nitro group and does not affect the bromo or methoxy substituents. Catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation. A classic and scalable method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[6][7][8][9][10] These conditions are generally well-tolerated by aryl bromides. The use of iron is particularly advantageous for large-scale synthesis due to its low cost and the relatively straightforward work-up to remove the iron salts.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromo-6-methoxy-4-methyl-3-nitropyridine | 247.05 | 247.1 g | 1.0 | 1.0 |
| Iron Powder (<100 mesh) | 55.84 | 279.2 g | 5.0 | 5.0 |
| Glacial Acetic Acid | 60.05 | 2.5 L | - | - |
Procedure:
-
Reaction Setup: To a 5 L multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-bromo-6-methoxy-4-methyl-3-nitropyridine (247.1 g, 1.0 mol) and glacial acetic acid (2.5 L).
-
Reagent Addition: Heat the mixture to 60-70 °C with stirring. Once the starting material has dissolved, add the iron powder in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 100 °C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 110-118 °C) for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate (1 L).
-
Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious as this will generate a significant amount of CO2 gas.
-
Extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Expected Yield: 85-95%
Conclusion
This application note provides a detailed, scalable, and robust three-step synthesis of this compound. By understanding the underlying chemical principles of each transformation—selective nucleophilic aromatic substitution, regioselective electrophilic aromatic substitution, and chemoselective reduction—researchers and process chemists can confidently execute and adapt these protocols for the large-scale production of this valuable building block. The emphasis on safety, particularly during the nitration step, and practical work-up and purification procedures, ensures that this guide is a valuable resource for professionals in the field of drug development and chemical synthesis.
References
-
M. A. Ali, et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]
-
Lee, Y. C., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
-
Royal Society of Chemistry. (2025). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
-
Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]
-
Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
Sources
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- 3. youtube.com [youtube.com]
- 4. ehs.washington.edu [ehs.washington.edu]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 9. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. This compound is a valuable building block, but its unique substitution pattern—featuring an electron-donating amine and methoxy group, as well as a sterically influential methyl group—presents specific challenges in achieving high reaction yields.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized starting protocols to empower you to overcome common hurdles and successfully synthesize your target compounds.
Understanding the Substrate: Key Challenges
The structure of this compound introduces several factors that can complicate the Suzuki-Miyaura reaction. A clear understanding of these challenges is the first step toward effective optimization.
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine group can coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[1] This "2-pyridyl problem" can significantly slow down or completely halt the catalytic cycle.
-
Steric Hindrance: The presence of the methyl group at the 4-position and the methoxy group at the 6-position creates steric congestion around the reactive bromide at the 2-position. This can impede the crucial oxidative addition step of the palladium catalyst.[2][3]
-
Electronic Effects: The electron-donating nature of the methoxy and amine groups increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium(0) catalyst to the electron-rich C-Br bond more challenging.[4]
-
Side Reactions: Like many Suzuki reactions, this coupling is susceptible to side reactions such as protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.[1][5] The presence of the amine group can sometimes exacerbate these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the most likely causes?
A1: Low or no conversion with this substrate is a common issue and can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the pyridine nitrogen or the amine group.[1] Ensure you are using a sufficiently active catalyst system, potentially with bulky, electron-rich phosphine ligands that can promote oxidative addition and stabilize the catalyst.[6]
-
Inefficient Oxidative Addition: Due to the electron-rich nature and steric hindrance of the substrate, the initial oxidative addition step may be the rate-limiting factor.[4][7] Consider increasing the reaction temperature or using a more reactive catalyst/ligand combination.
-
Poor Reagent Quality: Ensure your boronic acid, base, and solvents are of high purity and anhydrous (where specified). Protodeboronation, a common side reaction where the boronic acid is replaced by a proton, can be promoted by excess water or protic impurities.[1]
-
Inadequate Base: The choice and strength of the base are critical for the transmetalation step.[8] An inappropriate base may not be effective in activating the boronic acid.
Q2: I'm observing significant amounts of byproducts. How can I minimize them?
A2: The primary byproducts to anticipate are:
-
Dehalogenation: The bromo group is replaced by a hydrogen. This can be promoted by certain bases or high temperatures.[5] Using a milder base or lowering the reaction temperature might help.
-
Protodeboronation: The boronic acid is converted to the corresponding arene. This is often an issue with aqueous bases or protic solvents.[1] Using anhydrous conditions or a non-aqueous base/solvent system can mitigate this.
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
Q3: How does the choice of palladium catalyst and ligand impact the reaction with this specific substrate?
A3: The catalyst and ligand system is arguably the most critical factor for success.
-
Palladium Pre-catalyst: For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or pre-catalyst systems that readily generate the active Pd(0) species are often more effective.[6][9]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to overcome the steric hindrance and electronic deactivation of the substrate.[6][10] These ligands promote oxidative addition and stabilize the catalytic species. For substrates with potential for catalyst inhibition, N-heterocyclic carbene (NHC) ligands can also be a good alternative.
Q4: Which bases and solvents are recommended for this type of substituted pyridine?
A4: The choice of base and solvent is interdependent and crucial for reaction success.
-
Bases: A range of bases can be effective, and screening may be necessary. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[11][12] The strength and solubility of the base are important considerations.[13] For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be more effective in some cases.
-
Solvents: Anhydrous, aprotic solvents are generally preferred to minimize side reactions.[1] Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[11] Often, a co-solvent of water is used to dissolve the inorganic base, but this needs to be carefully controlled to avoid excessive protodeboronation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Rationale |
| Catalyst Inhibition/Deactivation | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle over inhibitory pathways.[6][10] 2. Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) which can provide a more consistent source of active Pd(0).[14] |
| Inefficient Oxidative Addition | 1. Increase reaction temperature: Incrementally increase the temperature (e.g., in 10-20 °C steps) to provide the necessary activation energy for this challenging step.[6] 2. Select a more electron-rich ligand: Ligands that increase the electron density on the palladium center can facilitate the oxidative addition into the C-Br bond.[6][15] |
| Poor Solubility of Reagents | 1. Change the solvent system: If reagents are not fully dissolved, the reaction will be slow or incomplete. Consider solvents with better solubilizing properties like DMF or DME, often in combination with water to dissolve the base.[6][16] |
| Sub-optimal Base | 1. Screen different bases: The effectiveness of a base can be highly substrate-dependent. Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[13] K₃PO₄ is generally a stronger and more effective base for challenging couplings.[12] |
Problem 2: Significant Side Product Formation
| Side Product | Troubleshooting Steps & Rationale |
| Dehalogenation (Bromo replaced by H) | 1. Use a milder base: Strong bases can sometimes promote dehalogenation.[1] Consider switching from K₃PO₄ to K₂CO₃. 2. Lower the reaction temperature: High temperatures can favor this side reaction.[1] |
| Protodeboronation (Boronic acid replaced by H) | 1. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Minimize the amount of water if a co-solvent is necessary.[1] 2. Use a non-aqueous base/solvent system: Consider using a base like potassium tert-butoxide in an anhydrous solvent. |
| Homocoupling of Boronic Acid | 1. Thoroughly degas the reaction mixture: Oxygen can promote the homocoupling of boronic acids.[1] Purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[11] |
Recommended Starting Protocols
The following protocols are suggested starting points and may require optimization for your specific boronic acid partner.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a robust starting point for many challenging Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[11]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.[9][11]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Protocol 2: Microwave-Assisted Synthesis
For accelerated reaction times, a microwave-assisted protocol can be employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (5-10 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMF or 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.[9]
-
Add the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[9]
-
After cooling, work up and purify the product as described in the general protocol.
Visualizing the Process
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion issues.
References
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PubMed. (2024). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica.
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Coupling Reactions of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize coupling efficiencies. The unique electronic and steric profile of this substrate—an electron-rich aminopyridine—presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
FAQ 1: My Suzuki-Miyaura reaction is showing low yield and multiple byproducts. What are the likely side reactions?
Low yields in Suzuki-Miyaura couplings of this substrate are often attributable to a combination of three primary side reactions: protodeboronation of the boronic acid, dehalogenation of the pyridine starting material, and homocoupling of the boronic acid.[1][2]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene or heteroarene.[3][4] It is particularly prevalent with heteroaryl boronic acids and is exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1][5] The electron-rich nature of your aminopyridine substrate may necessitate harsher conditions, which in turn can promote this side reaction.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom on your pyridine starting material is another common issue.[1][2] This can be caused by palladium hydride species in the reaction mixture, which can arise from the oxidation of amines or solvents.[1][6][7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2][8][9] This is often promoted by the presence of oxygen in the reaction, which can lead to Pd(II) species that facilitate this undesired coupling.[1][10]
Troubleshooting Guide: Suzuki-Miyaura Side Reactions
Problem: Significant formation of dehalogenated starting material (6-methoxy-4-methylpyridin-3-amine).
-
Causality: The electron-donating methoxy and amino groups on the pyridine ring increase electron density, which can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient pyridines. This prolonged reaction time at elevated temperatures can favor pathways leading to dehalogenation.[1]
-
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly de-gassed to remove oxygen, which can contribute to catalyst decomposition and the formation of species that promote dehalogenation.[9] A common method is to bubble an inert gas like argon or nitrogen through the solvent before adding the catalyst.
-
Choice of Base and Solvent: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ if dehalogenation is severe.[11] Additionally, ensure that if you are using an amine base, it is not one that can readily undergo oxidation to form hydrides.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate the rate of oxidative addition and reductive elimination, thus outcompeting the dehalogenation pathway.[8][12]
-
Problem: Boronic acid homocoupling is the major byproduct.
-
Causality: Homocoupling is often mediated by Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1][9] It can also occur if the transmetalation step is slow, allowing for side reactions of the boronic acid.
-
Solutions:
-
Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[9]
-
Use of Pre-catalysts: Employ palladium pre-catalysts that cleanly generate the active Pd(0) species in situ. This can minimize the presence of residual Pd(II).[1]
-
Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. Boronic esters can exhibit greater stability and may undergo slower, more controlled hydrolysis to the active boronic acid, reducing its concentration at any given time and thus minimizing homocoupling.[13][14]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich ligands accelerate C-Br bond activation.[12] |
| Base | K₂CO₃ or Cs₂CO₃ | Milder bases can reduce dehalogenation and protodeboronation.[11] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings.[12] |
| Temperature | 80-100 °C | Start with a lower temperature to minimize side reactions. |
| Atmosphere | Strict Nitrogen or Argon | Minimizes homocoupling and catalyst decomposition.[9] |
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. Why is this happening?
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[15][16]
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which is a key step in the catalytic cycle.[15] The presence of certain bases or impurities can also generate palladium hydride species that lead to hydrodehalogenation.
-
Substrate-Specific Issues: The primary amine on your substrate (this compound) can potentially coordinate to the palladium center. While this is the desired reactivity for the coupling partner, the substrate's own amine could, in some circumstances, interfere with the catalytic cycle, possibly leading to catalyst inhibition or decomposition pathways.[5]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low conversion and/or significant hydrodehalogenation.
-
Causality: The choice of ligand and base is critical in Buchwald-Hartwig reactions. An inappropriate ligand may not sufficiently stabilize the palladium catalyst or promote the reductive elimination step efficiently, leading to side reactions.[15][17]
-
Solutions:
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). These have been specifically designed to promote the amination of challenging substrates, including electron-rich aryl halides, and can suppress side reactions like hydrodehalogenation.[17][18]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, the choice of base can influence the reaction outcome, and screening different bases may be necessary.[19]
-
Protecting Group Strategy: If catalyst inhibition by the substrate's free amine is suspected, consider protecting the amine group (e.g., with a Boc group). This would prevent its coordination to the palladium center, though it adds extra steps to the synthesis.[12]
-
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand | Characteristics | Application Notes |
| XPhos | Bulky, electron-rich biarylphosphine | Generally effective for a wide range of aryl halides and amines.[20] |
| RuPhos | More sterically demanding than XPhos | Often superior for coupling with secondary amines and challenging substrates.[20] |
| BrettPhos | Very bulky ligand | Can be effective for couplings involving sterically hindered primary amines.[18] |
FAQ 3: My Sonogashira coupling is failing or giving low yields. What are the common pitfalls?
Sonogashira couplings with electron-rich bromopyridines can be challenging. Common issues include low reactivity and homocoupling of the terminal alkyne (Glaser coupling).[21]
-
Low Reactivity: The electron-rich nature of the this compound can render the oxidative addition step sluggish.
-
Alkyne Homocoupling: This is a very common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[21]
Troubleshooting Guide: Sonogashira Coupling
Problem: Low conversion of the starting bromopyridine.
-
Causality: Insufficiently active catalyst system for this electron-rich substrate.
-
Solutions:
-
Ligand Selection: While often performed with PPh₃, more electron-rich and bulky phosphine ligands can sometimes improve performance with challenging substrates.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be beneficial, especially if alkyne homocoupling is a major issue. These protocols often require a higher loading of a more active palladium catalyst.
-
Problem: Significant formation of the diacetylene byproduct (Glaser coupling).
-
Causality: This is typically an oxygen-driven process catalyzed by the copper(I) salt.
-
Solutions:
-
Rigorous Degassing: As with other couplings, excluding oxygen is critical.[21]
-
Amine Base: The use of an amine base (e.g., Et₃N, DIPEA) is standard and helps to scavenge the HBr formed, but its purity is important.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor homocoupling.
-
Visualizing Reaction Pathways
To better understand the challenges, the following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura reaction and the key competing side reactions.
Caption: Suzuki-Miyaura cycle and key off-cycle side reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %) in degassed dioxane.
-
Add the degassed dioxane (to achieve a 0.1 M concentration of the limiting reagent) and degassed water (1/4 of the dioxane volume) to the reaction vial containing the solids.
-
Add the catalyst solution to the reaction mixture.
-
Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Gargaro, S. L., et al. (2020).
- Miller, A. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-550.
- Al-Zoubi, R. M., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(45), 18236-18247.
- Gargaro, S. L., & Paquin, J. F. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1513-1518.
- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(45), 18236–18247.
- Gargaro, S. L., et al. (2020).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Nolan, S. P., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis Science & Technology, 3(12), 3084-3093.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15324-15337.
- Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society, 133(45), 18236-18247.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Spivey, A. C., et al. (2018). Coupling outcomes for pyridines.
- de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Buchwald, S. L., et al. (2011). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Request PDF.
- Chemistry Lectures. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2434-2441.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Herzon, S. B., et al. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 14(15), 3894-3897.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2021, August 15).
- Buchwald, S. L., et al. (2007).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
- Al-Zoubi, R. M. (2006). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.
- Gouverneur, V., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Huang, H., et al. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 16(33), 5945-5956.
- Fernández-Rodríguez, M. A., & Hartwig, J. F. (2020). Advances in Cross-Coupling Reactions. Accounts of Chemical Research, 53(10), 2269-2281.
- Zhang, X., et al. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 145(1), 415-425.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(3), 1318-1435.
- Gouverneur, V., et al. (2017). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF.
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Technical Support Center: Purification of 2-Bromo-6-methoxy-4-methylpyridin-3-amine Reaction Products
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-bromo-6-methoxy-4-methylpyridin-3-amine and its subsequent reaction products. The unique chemical nature of this substituted pyridine—possessing a basic amine, a methoxy group, and a bromine atom—presents specific challenges and opportunities in purification that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Section 1: Foundational Purification & Work-Up
The initial step post-reaction is crucial for removing the bulk of inorganic salts, acids, or bases, which can interfere with more refined purification techniques like chromatography.
FAQ: What is the essential first step to purify my crude reaction mixture?
An aqueous work-up is the indispensable first stage of purification.[1] This process leverages the differential solubility of your organic product and inorganic byproducts (like salts from the reaction) between an organic solvent and water. The primary goal is to remove water-soluble impurities before proceeding to chromatography or recrystallization.[1]
Experimental Protocol 1: Standard Aqueous Work-Up and Extraction
This protocol is a robust starting point for most reaction types involving this compound.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent like ethyl acetate. If the reaction was conducted in a water-miscible solvent (e.g., DMF, THF), it is often necessary to first remove the bulk of the solvent under reduced pressure before partitioning between water and an extraction solvent.
-
Quenching (if applicable): Carefully quench the reaction by slowly adding water or a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).
-
Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water to dissolve inorganic salts. Shake the funnel vigorously, periodically venting to release pressure. Allow the layers to separate completely.
-
Extraction: Drain the aqueous layer. Wash the remaining organic layer sequentially with water and then with brine. The brine wash helps to break up emulsions and removes residual water from the organic phase.[1] For optimal recovery, the aqueous layers can be back-extracted one or two more times with fresh organic solvent.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, which is now ready for further purification.
Section 2: Troubleshooting Guide for Column Chromatography
Column chromatography is the most powerful and common technique for purifying reaction products of this compound. However, the basicity of the amine group often causes issues.
Q1: My compound is streaking badly and exhibiting significant peak tailing on the silica gel column. Why is this happening and how can I fix it?
Cause: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[2] The basic nitrogen atom of your amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This strong, non-specific binding leads to a slow, continuous elution from these active sites, resulting in a "tailed" or streaked peak instead of a sharp, symmetrical one.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).[3]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your product and allowing it to elute symmetrically.[2]
-
Ammonia: For more polar solvent systems, using a solution of methanol containing ammonia (e.g., 2M NH₃ in MeOH) as the polar component can be highly effective.[3]
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have an aminopropyl-modified surface, which is basic and eliminates the problematic interactions with basic analytes.[3]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will cause the same issues.
-
-
pH Adjustment: In reverse-phase HPLC, lowering the mobile phase pH protonates the silanol groups, reducing their interaction with the basic analyte.[2] However, for preparative flash chromatography, modifying the eluent with a competing base is more practical.
Q2: I am not achieving good separation between my desired product and a closely-eluting impurity. What steps can I take to improve resolution?
Cause: Poor resolution occurs when the difference in affinity for the stationary phase between your product and the impurity is insufficient for the chosen eluent system.
Solutions:
-
Optimize the Eluent System:
-
Decrease Polarity: If your compounds are eluting too quickly (high Rf value), decrease the percentage of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%). This will increase the retention time on the column and allow for better separation.
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents. For example, replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Different solvents interact with your compounds in unique ways, which can alter the relative elution order and improve separation.
-
-
Improve Column Packing and Loading:
-
Column Dimensions: Use a longer, thinner column for difficult separations.
-
Dry Loading: If your compound has low solubility in the eluent, dissolve it in a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, dry it completely, and load the resulting powder onto the top of the column. This ensures a narrow starting band and improves resolution.
-
-
Gradient Elution: Start with a low-polarity eluent to allow the less polar compounds to separate. Gradually and slowly increase the polarity of the eluent over the course of the run to elute your more polar compounds.
Q3: My product recovery from the column is very low. What are the likely causes?
Cause: Low recovery can stem from several factors, including irreversible adsorption onto the silica, product instability, or physical loss.
Solutions:
-
Irreversible Adsorption: This is a significant risk for basic amines on acidic silica. If you observe a persistent colored band at the top of your column that does not move, your compound may be irreversibly stuck. Using the mobile phase modifications (TEA, NH₃) or switching to an alternative stationary phase as described in Q1 is the best way to prevent this.
-
Product Instability: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, it indicates instability. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[2]
-
Improper Fraction Collection: Monitor the column elution closely using TLC. Collect smaller fractions and analyze them carefully to avoid combining pure fractions with impure ones or discarding fractions that contain your product.
Section 3: Purification Strategy for Solid Products
FAQ: My crude product is a solid. Is recrystallization a better option than chromatography?
If your crude product is a solid with relatively high purity (>85-90%), recrystallization is often a more efficient and scalable purification method than chromatography.[4] It is excellent for removing small amounts of impurities.[4] If the crude material is an oil or contains many impurities with similar solubility, chromatography is the superior choice.
Experimental Protocol 2: Recrystallization
Principle: This technique relies on finding a solvent in which your product is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities should either be insoluble at the high temperature or remain soluble at the low temperature.
Procedure:
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water) in small test tubes to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.[5] Add the solvent in small portions while heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration of the solution into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum.[4]
Section 4: Data & Visual Workflows
Data Tables
Table 1: Troubleshooting Summary for Common Purification Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (Chromatography) | Strong interaction of basic amine with acidic silica gel.[2][3] | Add 0.5-1% Triethylamine (TEA) to the eluent; Use an amine-functionalized or alumina column.[2][3] |
| Poor Separation | Incorrect eluent polarity; Poor solvent selectivity. | Optimize eluent system (change polarity or solvent type); Use a longer column; Employ gradient elution. |
| Low Recovery | Irreversible adsorption on silica; Product degradation. | Deactivate silica with TEA; Switch to a neutral stationary phase (e.g., alumina). |
| Crystallization Fails | Incorrect solvent choice; Solution is too dilute (supersaturated). | Re-screen for a suitable solvent; Evaporate some solvent and re-cool; Scratch the flask's inner surface; Add a seed crystal.[4] |
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Polarity | Solvent System | Target Compounds | Notes |
| Low to Medium | Hexane / Ethyl Acetate (+ 1% TEA) | General purpose for many reaction products. | A good starting point for most separations. |
| Medium to High | Dichloromethane / Methanol (+ 1% TEA) | For more polar derivatives. | Ensure proper ventilation when using DCM. |
| High | Dichloromethane / (2M NH₃ in Methanol) | For highly polar products or those with strong silica interactions. | The ammonia in methanol solution is very effective at preventing tailing.[3] |
Visual Workflows
Caption: Decision tree for selecting the primary purification method.
Caption: Workflow for troubleshooting poor chromatographic resolution.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem.
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (n.d.). BenchChem.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. (n.d.). BenchChem.
- Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. (n.d.). BenchChem.
Sources
Technical Support Center: Preventing Dehalogenation of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Welcome to the technical support center for 2-Bromo-6-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The primary challenge often encountered with this and similar electron-deficient bromopyridines is undesired dehalogenation, which leads to yield loss and purification difficulties. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you mitigate this common side reaction.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: I am observing a significant amount of the dehalogenated byproduct, 6-methoxy-4-methylpyridin-3-amine, in my palladium-catalyzed cross-coupling reaction. What are the likely causes?
A1: The formation of a dehalogenated byproduct in palladium-catalyzed reactions (like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) is a classic sign of a competing reductive dehalogenation pathway. This side reaction is almost always mediated by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] Once formed, this Pd-H species can undergo reductive elimination with your substrate to yield the undesired dehalogenated product instead of the desired coupled product.
The primary sources of the hydride that forms the Pd-H species include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common culprits. They can generate hydride species through β-hydride elimination from the alkoxide itself, especially at elevated temperatures.[2]
-
Solvents: Protic solvents like alcohols can serve as hydride donors.[3][4] Additionally, common aprotic solvents like DMF can degrade, particularly in the presence of water or base, to produce formate, which is a potent hydride source.[5]
-
Reagents: Impurities in your reagents can be a hidden source of hydrides. For instance, boronic acids used in Suzuki couplings can contain residual borane (B-H) species from their synthesis.[2]
-
Water: The presence of excess water can react with bases or other reagents, contributing to the generation of hydride sources.[2]
Q2: How can I strategically modify my reaction conditions to minimize dehalogenation in a Suzuki-Miyaura coupling?
A2: Minimizing dehalogenation requires a multi-faceted approach focused on optimizing the reaction parameters to favor the desired cross-coupling pathway over the reductive dehalogenation pathway. The key is to accelerate the rate-limiting steps of the main catalytic cycle (transmetalation and reductive elimination) so they outcompete the side reaction.
Here is a systematic approach:
-
Catalyst and Ligand Selection (The Critical Choice): The ligand coordinated to the palladium center is paramount. You should use bulky, electron-rich phosphine ligands. These ligands accelerate the final, product-forming reductive elimination step, which is often the key to outrunning the dehalogenation pathway.[2][6]
-
Recommended Ligands: Dialkylbiaryl phosphines such as XPhos , SPhos , and RuPhos are industry standards for coupling electron-deficient aryl halides and have demonstrated success in reducing dehalogenation.[2][4]
-
Why they work: Their steric bulk promotes the reductive elimination of the desired product, while their electron-donating nature stabilizes the palladium center and facilitates the initial oxidative addition step.[7]
-
-
Base Selection (Avoid Hydride Sources): The choice of base is crucial.
-
Recommended Bases: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is often the best choice for suppressing dehalogenation in Suzuki couplings of bromopyridines.[2][4] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also good alternatives.[4]
-
Bases to Avoid: Steer clear of strong alkoxide bases like NaOtBu or KOtBu whenever possible for this class of substrate.
-
-
Solvent Choice (Stay Anhydrous and Aprotic):
-
Recommended Solvents: Strictly use anhydrous, aprotic solvents. Toluene , 1,4-dioxane , and THF are generally preferred.[4][8] Ensure they are thoroughly degassed to remove oxygen, which can degrade catalysts and promote side reactions.
-
Solvents to Avoid: Avoid alcoholic solvents. If a co-solvent is needed for solubility, minimize its use and choose one less prone to acting as a hydride donor.
-
-
Temperature and Reaction Time:
-
Operate at the lowest effective temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the decomposition of reagents and solvents, leading to more hydride formation.
-
Monitor the reaction closely (by TLC or LC-MS) and work it up as soon as it reaches completion to prevent the accumulation of byproducts over time.
-
Q3: My reaction is sluggish, and I suspect this is leading to more dehalogenation. How can I improve the reaction rate without promoting the side product?
A3: This is a common dilemma. A slow desired reaction gives the competing dehalogenation pathway more time to occur.[4]
-
Use a More Active Catalyst System: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(II) pre-catalyst that incorporates the optimal ligand (e.g., XPhos Pd G2/G3/G4). These pre-catalysts are designed to generate the active catalytic species rapidly and efficiently, often leading to faster and cleaner reactions.[9]
-
Check Reagent Quality: The purity of your coupling partner is essential. For Suzuki reactions, ensure your boronic acid or boronic ester is of high quality. A slow transmetalation step can stall the catalytic cycle, allowing dehalogenation to take over.[4] Using highly active and stable boronic esters (e.g., pinacol or MIDA esters) can sometimes improve results.[1]
-
Careful Temperature Increase: If the reaction is still sluggish after optimizing the catalyst, base, and solvent, a careful and incremental increase in temperature can be considered. However, this should be done cautiously while monitoring for any increase in the dehalogenated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium-catalyzed dehalogenation for this compound?
A1: The dominant mechanism involves the interception of the Aryl-Pd(II)-Br intermediate (formed after oxidative addition) by a hydride ligand. This forms an Aryl-Pd(II)-Hydride species, which then undergoes rapid reductive elimination to release the dehalogenated arene and regenerate the Pd(0) catalyst. This pathway competes directly with the desired transmetalation step in the main catalytic cycle.
Below is a diagram illustrating this competition within the Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q2: Are there other, non-palladium-mediated pathways for dehalogenation I should be aware of?
A2: Yes. While less common under typical cross-coupling conditions, dehalogenation can occur through other mechanisms. One notable pathway is a radical-mediated reaction that can be promoted by a combination of visible light and a base.[5][10] In this process, an electron transfer from a deprotonated solvent or other electron donor to the aryl halide can occur under irradiation, leading to a radical anion that fragments to an aryl radical.[5] This aryl radical then abstracts a hydrogen atom to form the dehalogenated product. While you are unlikely to encounter this if your reaction is run in a standard flask protected from light, it is a known transformation for aryl halides.[11][12]
Q3: How does the electronic structure of this compound influence its susceptibility to dehalogenation?
A3: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the 2-, 4-, and 6-positions. The substituents on the ring further modulate this electronic character:
-
Amino Group (-NH₂ at C3): A strong electron-donating group.
-
Methoxy Group (-OCH₃ at C6): An electron-donating group.
-
Methyl Group (-CH₃ at C4): A weak electron-donating group.
Despite the presence of three electron-donating groups, the bromine is at the C2 position, which is highly activated by the ring nitrogen. This activation facilitates the initial oxidative addition of Pd(0) into the C-Br bond, a necessary first step for both the desired coupling and the undesired dehalogenation.[13] The high reactivity of the C2-Br bond means that if conditions are not optimal for the subsequent steps of the desired catalytic cycle, the intermediate is prone to interception by hydride species, leading to dehalogenation.
Data & Protocols
Table 1: Effect of Ligand and Base Selection on Dehalogenation
This table summarizes general trends for a generic Suzuki-Miyaura coupling of a 2-bromopyridine substrate, illustrating the impact of judicious selection of reaction parameters.
| Ligand | Base | Temp (°C) | Approx. Product Yield (%) | Approx. Dehalogenation (%) | Rationale |
| PPh₃ | K₂CO₃ | 100 | 70-80 | 15-25 | Standard, less effective ligand; slower reductive elimination allows for dehalogenation. |
| P(t-Bu)₃ | K₂CO₃ | 80 | 90-95 | <5 | Bulky, electron-rich ligand accelerates desired reaction, suppressing side product.[4] |
| XPhos | K₃PO₄ | 80 | >95 | <2 | Optimal system: Bulky, electron-rich ligand combined with a non-hydride-donating base minimizes dehalogenation.[2][4] |
| PPh₃ | NaOtBu | 100 | 40-50 | 40-50 | Poor Choice: Alkoxide base acts as a hydride source, leading to significant dehalogenation. |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to suppress the dehalogenation of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 2.2-4.4 mol% if not using a pre-catalyst)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (or Pd source and ligand), the dried K₃PO₄, this compound, and the arylboronic acid/ester.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting Workflow
If you are still facing issues with dehalogenation, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
References
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.
- Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reductive Elimination of Aryl Halides
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. Benchchem.
- Significant dehalogen
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cfmot.de [cfmot.de]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Selection for Reactions of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Welcome to the technical support guide for 2-Bromo-6-methoxy-4-methylpyridin-3-amine. As a uniquely functionalized pyridine building block, this substrate offers exciting possibilities in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its reactivity is highly sensitive to reaction conditions, with the choice of base being a paramount factor for success.
This guide is structured to address the common challenges and questions that arise during the chemical modification of this substrate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reactions with confidence.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental properties of the substrate and the general role of bases in the key reactions you are likely to perform.
Q1: What are the key structural features of this compound that influence its reactivity and the choice of base?
Answer: The reactivity of this molecule is a composite of several electronic and steric factors:
-
Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring influences the reactivity of its substituents. The nitrogen atom can also act as a Lewis base, potentially coordinating to and deactivating the palladium catalyst.
-
2-Bromo Group: This is the primary leaving group for palladium-catalyzed cross-coupling reactions. The C-Br bond strength is weaker than a C-Cl bond, making it more reactive in the crucial oxidative addition step.[1]
-
3-Amino Group (-NH₂): This is a strong electron-donating group that increases the electron density on the pyridine ring, particularly at the ortho (position 2) and para (position 5) positions.[2] This electronic activation makes the C-Br bond more susceptible to oxidative addition. The amine itself is nucleophilic and has an acidic proton (pKa of the conjugate acid is typically ~4-5 for aminopyridines) that can participate in acid-base chemistry.
-
6-Methoxy Group (-OCH₃): This is another electron-donating group that further activates the ring.
-
Steric Environment: The bromine at C-2 is sterically flanked by the C-3 amino group. This proximity can influence the approach of bulky ligands and reagents, and in some cases, may allow for chelation to the metal center.
Understanding these features is crucial because the "correct" base must be strong enough to perform its catalytic role without causing undesirable side reactions involving the substrate's other functional groups.
Q2: What are the primary functions of a base in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig?
Answer: A base is not merely a proton scavenger; it plays several critical and distinct roles within the catalytic cycle, depending on the reaction:
-
In Suzuki-Miyaura Coupling: The base's primary role is to activate the organoboron reagent (e.g., a boronic acid). It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which is essential for the rate-determining transmetalation step where the organic group is transferred to the palladium center.[3][4][5]
-
In Buchwald-Hartwig Amination: The base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate a more nucleophilic amide species that can couple with the aryl halide.[6][7]
-
Neutralizing Acid: In both reactions, the base neutralizes the hydrogen halide (HBr) that is cogenerated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[3]
Q3: How do I decide between using an inorganic base (like K₂CO₃, K₃PO₄) and an organic base (like DBU)?
Answer: The choice depends on factors like required base strength, solubility, and potential interactions with the catalyst.
-
Inorganic Bases (e.g., Carbonates, Phosphates, Hydroxides): These are the most commonly used bases in cross-coupling reactions. They are cost-effective and their efficacy is well-documented.[3] Their primary drawback is poor solubility in many organic solvents, creating heterogeneous reaction mixtures. However, this can sometimes be an advantage, mitigating side reactions caused by an excessively high concentration of a soluble, strong base. Simple inorganic bases are often preferred for their handling properties and environmental profile.[8]
-
Organic Bases (e.g., DBU, Triethylamine): Soluble organic bases offer the advantage of creating homogeneous reaction mixtures, which can be beneficial for kinetics, process control, and high-throughput screening.[9][10] However, they can be more complex in their function. For instance, a nucleophilic organic base like DBU can coordinate to the palladium center and inhibit the reaction by competing with the desired nucleophile (the amine in a Buchwald-Hartwig reaction).[9][11] Therefore, the concentration of such bases must be carefully optimized.
Section 2: Troubleshooting Guide - Suzuki-Miyaura Coupling
Common Problem: You are attempting to couple this compound with an arylboronic acid, but the reaction yield is low, or you observe significant side products.
Q: My Suzuki coupling is sluggish or failing. Could the base be the problem?
Answer: Yes, this is a very common issue. The problem often lies in the efficiency of the transmetalation step, which is directly influenced by the base.[4]
-
Analysis: The base must be sufficiently strong to deprotonate the boronic acid (or the intermediate formed with the solvent) to generate the active boronate complex. If the base is too weak, this equilibrium lies on the side of the starting materials, and the catalytic cycle stalls.
-
Solution:
-
Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings involving heteroaryl halides.[12]
-
Consider the Solvent: The choice of base is intimately linked to the solvent system.[4] For many inorganic bases, a mixture of an organic solvent (like 1,4-dioxane or DMF) with water is necessary to achieve sufficient solubility and reactivity.[12][13]
-
Q: I'm seeing a lot of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I minimize this side reaction?
Answer: Protodeboronation is a common parasitic reaction, especially with electron-rich or heteroaryl boronic acids. It is often exacerbated by strong bases and the presence of water.
-
Analysis: The base, in combination with a proton source (like water), can facilitate the cleavage of the C-B bond.
-
Solution:
-
Use a Milder Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective at promoting the desired coupling while minimizing protodeboronation compared to stronger hydroxide bases.[4]
-
Use Anhydrous Conditions: While some water is often beneficial, excess water can promote this side reaction. Try running the reaction in a rigorously dried solvent under an inert atmosphere.
-
Protect the Amine (Advanced): While often not necessary, if significant side reactions related to the 3-amino group are suspected, converting it to an amide (e.g., acetamide) can be a useful strategy. The amide can be hydrolyzed post-coupling. One study successfully used an N-acetamide protected version of a similar substrate for Suzuki couplings.[12]
-
Comparative Data: Base Performance in a Model Suzuki Coupling
The following table summarizes representative yields for the Suzuki coupling of a 2-bromo-3-aminopyridine derivative with phenylboronic acid, illustrating the impact of base selection.
| Base | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 85-95% | Often the most effective and reliable choice for this class of substrate.[12] |
| K₂CO₃ | 1,4-Dioxane / H₂O | 70-85% | A good, cost-effective option that is broadly effective.[4] |
| Na₂CO₃ | EtOH / H₂O | 60-75% | Generally less effective than potassium or cesium salts for this substrate type.[14] |
| Cs₂CO₃ | Toluene / H₂O | 80-90% | A strong base that can be very effective but is more expensive.[4] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions and should be used as a general guide.[3]
Validated Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[12][13]
-
Heating: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12]
Visualization: Role of the Base in the Suzuki Catalytic Cycle
Caption: Catalytic cycle for Suzuki coupling, highlighting base activation.
Section 3: Troubleshooting Guide - Buchwald-Hartwig Amination
Common Problem: Your C-N coupling reaction between this compound and a primary or secondary amine is inefficient, or you observe significant decomposition.
Q: My amination reaction is not going to completion. Is my base too weak?
Answer: Highly likely. The Buchwald-Hartwig amination generally requires a strong base to facilitate the deprotonation of the amine, which is the key step for catalyst turnover.[15]
-
Analysis: The pKa of the N-H bond of the amine coupling partner is high (typically >30 for alkylamines, ~30 for anilines). The base must be strong enough to deprotonate this amine (or the Pd-amine complex, which is more acidic). The pKa of the conjugate acid of the base should ideally be higher than that of the amine being coupled.[16]
-
Solution:
-
Employ a Strong Base: Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective strong base for these reactions.[6] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOt-Bu) are also excellent choices.
-
Avoid Weaker Bases: Carbonate and phosphate bases are generally not strong enough to deprotonate the amine efficiently and will likely result in low or no conversion.
-
Q: I'm using a strong base like NaOt-Bu, but I'm seeing decomposition of my starting material or product. What's happening?
Answer: While strong bases are necessary, they can also promote side reactions, especially with functionally rich substrates.
-
Analysis: Strong alkoxide bases are also potent nucleophiles. They can potentially react with other sites on your molecule, or they may be too harsh for a sensitive product, leading to decomposition at the elevated temperatures often required for C-N coupling.
-
Solution:
-
Screen a Weaker, but Effective, Base: Cesium carbonate (Cs₂CO₃) is a valuable alternative. While weaker than NaOt-Bu, it is often strong enough for many Buchwald-Hartwig couplings, particularly those involving base-sensitive functional groups.[17]
-
Optimize Temperature: Try lowering the reaction temperature. A more active catalyst/ligand system may allow the reaction to proceed under milder conditions where decomposition is minimized.
-
Consider a Soluble Organic Base: A non-nucleophilic, hindered organic base like DBU could be an option. However, as noted previously, its concentration must be carefully controlled to avoid catalyst inhibition.[9][11] Slow addition of the base via syringe pump can be an effective strategy to maintain a low, steady concentration.[11]
-
Comparative Data: Base Performance in a Model Buchwald-Hartwig Amination
The following table summarizes representative outcomes for the amination of a 2-bromopyridine derivative, illustrating the critical role of base strength.
| Base | Solvent | Typical Outcome | Notes |
| NaOt-Bu | Toluene or Dioxane | Good to Excellent Yield | The standard, most reliable choice for a broad range of amines.[6] |
| Cs₂CO₃ | Toluene or Dioxane | Moderate to Good Yield | A milder alternative, especially useful for base-sensitive substrates.[17] |
| K₃PO₄ | Dioxane | Low to No Reaction | Generally not strong enough to deprotonate the amine coupling partner.[7] |
| DBU | THF or Toluene | Variable Yield | Can work well, but is prone to catalyst inhibition; requires careful optimization.[9][11] |
Note: Yields are highly dependent on the specific amine, catalyst, and ligand used.
Validated Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound.
-
Reaction Setup: To a glovebox or in a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).[6]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Heating: Seal the vessel and heat the mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualization: General Workflow for Base Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Technical Support Center: Navigating the Reactivity of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Welcome to the technical support center for 2-Bromo-6-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sometimes challenging, building block in their synthetic endeavors. We understand that the unique substitution pattern of this molecule can lead to unexpected reactivity, particularly in cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome these synthetic hurdles.
Understanding the Substrate: A Double-Edged Sword
This compound presents a unique electronic and steric profile. The bromine atom is situated at the C2 position, which is electronically activated towards oxidative addition by the electron-withdrawing nature of the pyridine nitrogen.[1] However, the molecule is also decorated with three electron-donating groups: a methoxy group at C6, a methyl group at C4, and an amino group at C3. These groups, particularly the potent amino and methoxy substituents, enrich the pyridine ring with electron density. This increased electron density can enhance the propensity of the C-Br bond for oxidative addition.[2]
Conversely, the amino group at the C3 position, ortho to the bromine, can introduce significant challenges. It can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes—a well-documented issue with 2-substituted pyridines.[3] Furthermore, the proximity of the amino group can create steric hindrance around the reaction center.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What are the primary causes and how can I resolve this?
Low yields or failed Suzuki reactions with this substrate are common and typically stem from catalyst inhibition or suboptimal reaction conditions.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Detailed Solutions:
-
Catalyst System Optimization: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is often a combination of a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand (Buchwald ligands).[3][4]
-
Rationale: These bulky ligands promote the reductive elimination step and can prevent the formation of inactive catalyst dimers. Their electron-rich nature also facilitates the initial oxidative addition step.
-
Recommendation: Switch to a catalyst system known for its efficacy with electron-rich or coordinating substrates. See the table below for recommendations.
-
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5]
-
Rationale: A base that is too weak may not facilitate the transmetalation step effectively, which is often rate-limiting. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Recommendation: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvents like dioxane or toluene are freshly distilled or sourced from a solvent purification system.[5]
-
-
Reaction Temperature: Sufficient thermal energy is often required to overcome the activation barrier for the oxidative addition and other steps in the catalytic cycle.
-
Recommendation: Increase the reaction temperature incrementally, for example, from 80 °C to 100-110 °C, while monitoring for product formation and potential decomposition.
-
| Parameter | Initial Condition (Often Fails) | Recommended Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | More versatile precatalysts for use with advanced ligands. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle and are effective for challenging substrates.[4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases that more effectively promote the transmetalation step.[5] |
| Solvent | THF, DME | 1,4-Dioxane/H₂O, Toluene/H₂O | Higher boiling points and proven efficacy in Suzuki couplings of heteroaromatic compounds.[6] |
| Temperature | 80 °C | 100 - 110 °C | Provides the necessary energy to overcome activation barriers, especially for the oxidative addition step. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (C-Br bond is replaced by C-H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[7] It can arise from β-hydride elimination from the palladium-amide complex.
Detailed Solutions:
-
Ligand Choice is Critical: The structure of the phosphine ligand has a profound impact on the relative rates of reductive elimination (product formation) versus β-hydride elimination (side reaction).
-
Rationale: Sterically hindered "Buchwald" ligands, such as XPhos or BrettPhos, create a bulky coordination sphere around the palladium center. This steric congestion favors the C-N reductive elimination pathway over β-hydride elimination.
-
Recommendation: If using less bulky ligands (e.g., BINAP, P(t-Bu)₃), switch to a more sterically demanding ligand like XPhos or RuPhos.
-
-
Base Selection: The choice of base can influence the concentration of the palladium-amide intermediate and the potential for side reactions.
-
Rationale: While strong bases like NaOtBu are often very effective at promoting the reaction, they can be incompatible with certain functional groups and in some cases may promote side reactions.[8] Weaker inorganic bases may be a better choice.
-
Recommendation: Consider switching from NaOtBu to a base like K₃PO₄ or Cs₂CO₃. These bases offer excellent functional group tolerance and can sometimes provide higher selectivity for the desired amination product.[8]
-
-
Solvent and Temperature:
-
Recommendation: Aprotic, non-polar solvents like toluene or dioxane are standard.[3] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes minimize side reactions. Start at 80-90 °C and adjust as needed.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate?
The challenge arises from a combination of electronic and steric factors. The pyridine nitrogen and the ortho-amino group can chelate to the palladium catalyst, leading to deactivation.[3] While the electron-donating groups activate the C-Br bond, they also increase the potential for the pyridine nitrogen to act as a poison to the catalyst. The proximity of the C3-amino and C4-methyl groups to the C2-bromo also creates steric hindrance.
Q2: Should I protect the amino group before attempting cross-coupling?
Protection is a valid strategy if optimization of the catalyst system, base, and solvent fails.
-
When to consider it: If you consistently see low yields and suspect catalyst inhibition is the primary issue, protection can be beneficial.
-
Recommended protecting groups: A Boc (tert-butoxycarbonyl) or Pivaloyl group can be installed on the amino group. These groups reduce the coordinating ability of the nitrogen and can be removed under standard acidic or basic conditions, respectively, post-coupling.
Q3: Can I use this substrate in other cross-coupling reactions like Sonogashira or Heck?
Yes, but similar challenges will apply.
-
Sonogashira Coupling: This reaction is generally tolerant of many functional groups. However, catalyst inhibition by the pyridine nitrogen is still a concern. A Pd/Cu co-catalyst system is standard, and care must be taken to perform the reaction under strictly anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).[3]
-
Heck Coupling: The electron-rich nature of the pyridine ring can make it less reactive in Heck couplings compared to electron-poor aryl halides. Higher temperatures and specific ligand systems may be required to achieve good yields.
Optimized Experimental Protocols
The following protocols are robust starting points for your experiments and are based on established methodologies for challenging bromopyridine substrates.[4][6][9][10]
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a highly active Buchwald-type catalyst system.
Caption: Step-by-step workflow for an optimized Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 ratio)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is designed to minimize hydrodehalogenation and accommodate a range of amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (0.036 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add the amine coupling partner followed by the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 6-18 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- Overcoming low reactivity in cross-coupling of 2-fluoropyridines. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discussions (RSC Publishing).
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Introduction: The synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine is a critical step in the development of various pharmaceutical agents. As a highly functionalized pyridine derivative, its synthesis presents unique challenges, primarily concerning regioselectivity and the formation of process-related impurities. Achieving high purity is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, product yield, and the biological activity of the final compound. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered questions to assist researchers in identifying and mitigating impurities during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for this compound, and what are the primary impurities I should anticipate?
The most direct and frequently employed method is the electrophilic bromination of the precursor, 6-methoxy-4-methylpyridin-3-amine, using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂). The reaction's outcome is heavily influenced by the powerful directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups.
The primary impurities to expect are:
-
Unreacted Starting Material: Incomplete conversion leads to residual 6-methoxy-4-methylpyridin-3-amine.
-
Over-bromination Products: The highly activated ring is susceptible to further bromination, potentially forming a dibromo-species like 2,5-dibromo-6-methoxy-4-methylpyridin-3-amine.
-
Isomeric Byproducts: While the C2 position is strongly activated by the ortho-amino group, competitive bromination can occur at other positions, though this is generally less favored.
-
Hydrolysis Products: If aqueous or acidic conditions are harsh, the 6-methoxy group can be hydrolyzed to a hydroxyl group, yielding 2-Bromo-6-hydroxy-4-methylpyridin-3-amine.
Q2: My TLC analysis shows a significant spot corresponding to a dibrominated product (identified by MS). How can I prevent this over-bromination?
Over-bromination is a classic challenge when dealing with electron-rich aromatic systems.[1][2] The formation of a dibromo byproduct indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled. To mitigate this, consider the following critical adjustments:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Accurately weigh your reagents.
-
Lower the Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C).[1] This reduces the reaction rate and enhances selectivity, giving the mono-brominated product time to form before it can react again.
-
Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. This prevents localized high concentrations of the electrophile, which is a primary cause of over-bromination.[1]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.[2]
Q3: The ¹H NMR of my purified product shows two distinct singlets for the aromatic protons, but I also see smaller, similar-looking doublets. What are these?
The desired product, this compound, has only one proton on the pyridine ring (at the C5 position), which should appear as a singlet. The presence of doublets in the aromatic region strongly suggests the presence of isomeric impurities where there are adjacent protons. For instance, if a small amount of bromination occurred at the 5-position instead of the 2-position, you would form 5-Bromo-6-methoxy-4-methylpyridin-3-amine. This isomer would have protons at C2 and C3, which would likely appear as doublets. Careful analysis of coupling constants and 2D NMR techniques (like COSY and HMBC) can help definitively assign these structures.
Q4: My final product has a brownish or yellowish tint, even after column chromatography. What could be the cause?
A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products that are difficult to remove. One possibility is the formation of oxidative byproducts, especially if the reaction mixture was exposed to air for prolonged periods at elevated temperatures. Another potential cause is the presence of residual halogen from the brominating agent. Washing the crude product with a solution of a mild reducing agent, like sodium bisulfite, during the workup can help remove excess bromine.[3] If the color persists, a final purification step of recrystallization or washing the solid with a solvent in which the impurity is soluble but the product is not (e.g., cold acetonitrile) can be effective.[4]
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the synthesis.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup/extraction. 3. Suboptimal reaction temperature leading to side reactions. | 1. Monitor reaction by TLC/HPLC to ensure completion.[2] 2. Ensure correct pH during extraction; perform multiple extractions with smaller solvent volumes. 3. Maintain recommended low temperatures to minimize byproduct formation.[1] |
| Multiple Spots on TLC | 1. Formation of isomeric byproducts. 2. Over-bromination. 3. Presence of unreacted starting material. | 1. Optimize reaction conditions (solvent, temperature) for better regioselectivity. 2. Reduce the equivalents of brominating agent; add it slowly at low temperature.[1][2] 3. Increase reaction time or slightly increase the equivalents of brominating agent if under-conversion is the issue. |
| Mass Spec shows M+2 and M+4 peaks with Br isotope pattern, but at a higher mass than the product. | Dibrominated byproduct is present. | Follow the steps outlined in FAQ Q2 to prevent over-bromination.[1][5] |
| Product appears oily or fails to crystallize. | 1. Presence of residual solvent. 2. Significant impurity levels depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify using flash column chromatography with a shallower gradient or attempt recrystallization from a different solvent system.[4][6] |
| ¹H NMR shows broadening of the -NH₂ protons. | 1. Proton exchange with trace acid or water. 2. Potential for restricted rotation or hydrogen bonding. | 1. Add a drop of D₂O to the NMR tube; the NH₂ peak should disappear, confirming its identity. 2. This is often normal; running the spectrum at different temperatures may resolve the signal. |
Visualizing the Synthetic Challenge
The following diagram illustrates the primary synthetic pathway and the formation of the most common impurities.
Caption: Fig 1. Desired reaction vs. key side reactions.
Analytical & Purification Protocols
Protocol 1: HPLC-MS for Impurity Profiling
This method is crucial for separating and identifying the desired product from closely related impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start at 10% A, ramp to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 10% A and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.
-
Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the crude or purified product in methanol or acetonitrile.
-
Expected Outcome: The desired product will have a specific retention time and a mass corresponding to its molecular weight, showing the characteristic bromine isotope pattern (M+ and M+2 peaks of ~1:1 intensity).[7][8] Impurities like the starting material will have a shorter retention time and lower mass, while dibrominated impurities will have a longer retention time and higher mass.
Protocol 2: Flash Column Chromatography Purification
This is the standard method for purifying the crude product.[4][6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent to get a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").
-
Column Packing: Pack the column with silica gel using the initial eluent system.
-
Elution: Use a gradient solvent system of Hexane and Ethyl Acetate.
-
Start with 100% Hexane to elute non-polar impurities.
-
Gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 20%) to elute the product. The starting material and more polar impurities will elute at higher concentrations of Ethyl Acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow
This diagram provides a logical flow for identifying and solving common synthesis problems.
Caption: Fig 2. Troubleshooting decision tree.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum.
- BLDpharm. (n.d.). 6-Bromo-2-methoxy-4-methylpyridin-3-amine.
- Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
- BenchChem Technical Support. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- BLDpharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.
- Sigma-Aldrich. (n.d.). 6-bromo-2-methoxy-4-methylpyridin-3-amine.
- BenchChem Technical Support. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- BenchChem Technical Support. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the NMR Analysis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The 2-bromo-6-methoxy-4-methylpyridin-3-amine scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unparalleled insight into molecular structure. This guide offers an in-depth comparison of NMR analytical techniques for this specific class of molecules, supported by established principles and detailed experimental protocols.
The Structural Landscape: Understanding Substituent Effects in Substituted Pyridines
The chemical shifts and coupling constants observed in the NMR spectra of this compound derivatives are a direct reflection of the electronic environment of each nucleus. The interplay of the bromo, methoxy, methyl, and amino substituents on the pyridine ring governs this environment. The electronegativity and resonance effects of these groups create a unique magnetic fingerprint for the molecule. A comprehensive understanding of these influences is critical for accurate spectral interpretation.[1][2]
The pyridine ring itself is a π-deficient system, which generally results in a downfield shift of its proton signals compared to benzene.[3] The introduction of electron-donating groups (EDGs) like the amino (-NH₂) and methoxy (-OCH₃) groups, and the weakly donating methyl (-CH₃) group, tends to increase electron density on the ring, leading to an upfield shift of the ring protons. Conversely, the electron-withdrawing bromo (-Br) group decreases electron density, causing a downfield shift, particularly for protons in its vicinity.
Predicting the ¹H NMR Spectrum: A Comparative Analysis
The ¹H NMR spectrum of a this compound derivative is expected to exhibit distinct signals for the aromatic proton, the methoxy protons, the methyl protons, and the amine protons. The precise chemical shifts will be influenced by the specific derivatization.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Key Influencing Factors |
| H-5 (Aromatic) | ~6.5 - 7.5 | Singlet (s) | The sole aromatic proton is influenced by all substituents. Its chemical shift will be a key indicator of the overall electronic nature of the derivative. |
| -OCH₃ (Methoxy) | ~3.8 - 4.2 | Singlet (s) | The chemical shift is characteristic of methoxy groups on aromatic rings and is relatively stable across derivatives. |
| -CH₃ (Methyl) | ~2.2 - 2.6 | Singlet (s) | The electron-donating nature of the methyl group will slightly shield this proton. |
| -NH₂ (Amine) | ~3.5 - 5.5 | Broad Singlet (br s) | The chemical shift and broadness of the amine protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Delving Deeper with ¹³C NMR and 2D Techniques
While ¹H NMR provides a map of the proton framework, ¹³C NMR and two-dimensional (2D) NMR experiments offer a more complete picture of the carbon skeleton and connectivity.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Key Influencing Factors |
| C-2 (C-Br) | ~140 - 150 | The direct attachment to the electronegative bromine atom causes a significant downfield shift. |
| C-6 (C-OCH₃) | ~155 - 165 | The oxygen of the methoxy group strongly deshields this carbon. |
| C-4 (C-CH₃) | ~145 - 155 | The carbon bearing the methyl group. |
| C-3 (C-NH₂) | ~120 - 130 | The amino group provides some shielding to this carbon. |
| C-5 | ~100 - 115 | This carbon is generally the most shielded in the ring due to the cumulative effect of the EDGs. |
| -OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |
| -CH₃ | ~15 - 25 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |
For unambiguous assignment and confirmation of through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this class of compounds, it would primarily confirm the absence of coupling for the isolated H-5 proton.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons (C-5, -OCH₃, -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning the quaternary carbons (C-2, C-3, C-4, C-6) by observing correlations from the methyl, methoxy, and H-5 protons.
A Validated Experimental Workflow for High-Quality NMR Data Acquisition
To ensure the acquisition of reliable and reproducible NMR data, a systematic approach is essential. The following protocol outlines a self-validating system for the analysis of this compound derivatives.
Caption: A comprehensive workflow for the NMR analysis of this compound derivatives.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 16-32) should be used to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (1024-4096) will be necessary due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to aid in the identification of CH, CH₂, and CH₃ signals.
-
Acquire standard 2D spectra: gCOSY, gHSQC, and gHMBC.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections to obtain clean spectra.
-
For the ¹H spectrum, reference the solvent peak (e.g., CDCl₃ at 7.26 ppm) and integrate the signals.
-
For the ¹³C spectrum, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm) and pick the peaks.
-
Utilize the combination of 1D and 2D NMR data to make complete and unambiguous assignments of all proton and carbon signals.
-
Structural Elucidation through Substituent Effects
The following diagram illustrates the key structural features of the parent compound and the expected electronic effects of the substituents, which are fundamental to interpreting the NMR data.
Caption: Correlation of substituent electronic effects with expected NMR spectral shifts.
This comprehensive guide provides a robust framework for the NMR analysis of this compound derivatives. By understanding the fundamental principles of substituent effects and employing a systematic and validated experimental workflow, researchers can confidently elucidate the structures of these important molecules.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link][1]
-
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. [Link][3]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link][2]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-methoxy-4-methylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. 2-Bromo-6-methoxy-4-methylpyridin-3-amine, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry. Its characterization is paramount, and mass spectrometry stands as a principal tool for this purpose. This guide provides an in-depth, comparative analysis of the expected mass spectrometric fragmentation of this molecule under different ionization regimes, offering a predictive framework rooted in established chemical principles and supported by data from analogous structures.
The Rationale of Fragmentation: A Predictive Analysis
The fragmentation of this compound in a mass spectrometer is not a random process. It is governed by the inherent stability of the resulting ions and neutral losses, dictated by the interplay of its constituent functional groups: a bromine atom, a methoxy group, a methyl group, and an amine group on a pyridine core. The ionization method employed will profoundly influence the extent and nature of this fragmentation. We will explore the divergent pathways under "hard" electron ionization (EI) and "soft" electrospray ionization (ESI).
Electron Ionization (EI): Unraveling the Structure Through Extensive Fragmentation
Electron ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] The molecular ion (M⁺•) of this compound will be formed by the ejection of an electron. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet (M⁺• and M+2⁺•) with an approximate 1:1 intensity ratio, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
The primary fragmentation pathways are predicted to be initiated by the most labile bonds and the formation of the most stable fragments:
-
Alpha-Cleavage adjacent to the Amine: A dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3] In this case, cleavage of the bond between the pyridine ring and the amine group is unlikely due to its aromatic nature.
-
Loss of a Methyl Radical from the Methoxy Group: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.[4]
-
Loss of a Bromine Radical: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a pyridinium ion.
-
Ring Cleavage: While the pyridine ring is relatively stable, high-energy EI can induce ring cleavage, often preceded by the loss of substituents. A common fragmentation of pyridines involves the loss of HCN.[5]
Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Determination
In contrast to EI, electrospray ionization is a "soft" ionization technique that imparts minimal excess energy to the analyte.[5] This is particularly useful for confirming the molecular weight of a compound. For this compound, ESI in positive ion mode will readily protonate the basic nitrogen of the pyridine ring or the exocyclic amine, yielding a prominent pseudomolecular ion [M+H]⁺. This ion will also exhibit the characteristic isotopic pattern for a bromine-containing compound ([M+H]⁺ and [M+2+H]⁺).
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion, through collision-induced dissociation (CID), will induce fragmentation. The fragmentation will likely proceed through the lowest energy pathways:
-
Loss of Ammonia: Protonation of the exocyclic amine can facilitate the loss of a neutral ammonia molecule (NH₃).
-
Loss of Methanol: Protonation of the methoxy group can lead to the elimination of a neutral methanol molecule (CH₃OH).
-
Loss of HBr: The protonated molecule could also potentially lose hydrogen bromide (HBr).
Comparative Analysis: GC-MS (EI) vs. LC-MS/MS (ESI)
The choice of analytical technique is critical and depends on the information sought.
| Feature | Gas Chromatography-Mass Spectrometry (GC-EI-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Ionization | Hard (Electron Ionization) | Soft (Electrospray Ionization) |
| Molecular Ion | M⁺•, often of lower abundance, with characteristic Br isotope pattern. | [M+H]⁺, typically the base peak, with characteristic Br isotope pattern. |
| Fragmentation | Extensive, provides a detailed structural fingerprint. | Controlled fragmentation of a selected precursor ion, useful for targeted analysis. |
| Primary Information | Structural Elucidation | Molecular Weight Confirmation and Targeted Quantification |
| Volatility Requirement | Compound must be volatile and thermally stable. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. |
| Sensitivity | Generally very sensitive. | Can be highly sensitive, especially in selected reaction monitoring (SRM) mode. |
Experimental Protocols
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol is designed to obtain a detailed fragmentation pattern for structural elucidation.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This protocol is optimized for molecular weight confirmation and targeted analysis.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a mixture of water and acetonitrile (1:1) with 0.1% formic acid. The formic acid aids in protonation.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.
-
MS/MS: Select the [M+H]⁺ ion (and its M+2 isotope) for collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to achieve a good distribution of fragment ions.
-
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for this compound under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Conclusion
The mass spectrometric analysis of this compound offers a wealth of structural information. A comparative approach, utilizing both hard (EI) and soft (ESI) ionization techniques, provides a comprehensive characterization of the molecule. While EI-MS is invaluable for detailed structural elucidation through its rich fragmentation patterns, ESI-MS is superior for unambiguous molecular weight determination and can provide targeted structural information through MS/MS experiments. The predictive framework and experimental protocols outlined in this guide serve as a robust starting point for researchers in the pharmaceutical and chemical sciences to confidently characterize this and structurally related compounds.
References
-
Wiley Registry of Mass Spectral Data. (2023). John Wiley & Sons, Inc. [Link]
-
MassBank of North America (MoNA). [Link]
-
MassBank EU. [Link]
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). (2023). National Institute of Standards and Technology. [Link]
-
NIST WebBook. 4-(2-Methylamino)ethyl)pyridine. [Link]
-
PubChem. 3-Bromo-4-methoxypyridine. [Link]
-
PubChem. 4-(Methylamino)pyridine. [Link]
-
Chemguide. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
NIST WebBook. 2-Pyridinamine, 6-methyl-. [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(3), 195-206.
- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2975.
- Andreotti, A., Bonaduce, I., Colombini, M. P., Gautier, G., Modugno, F., & Ribechini, E. (2006). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Analytical Chemistry, 78(13), 4490–4500.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MSU Chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
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A Comparative Guide to the Reactivity of Bromo-methoxy-pyridine Isomers in Suzuki Coupling
For Immediate Publication
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[1][2][3] Pyridine rings are ubiquitous motifs in drug molecules.[4] This guide provides an in-depth comparison of the reactivity of various bromo-methoxy-pyridine isomers in this critical transformation. By examining the interplay of electronic and steric effects, this document serves as a technical resource for researchers, scientists, and drug development professionals to inform substrate selection, optimize reaction conditions, and streamline synthetic strategies.
Introduction: The Suzuki-Miyaura Reaction in Heterocyclic Chemistry
First published by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[5] Its advantages, including mild reaction conditions, broad functional group tolerance, and the use of environmentally benign and stable boronic acids, have cemented its role as a preferred method for synthesizing complex molecules.[5][6]
In the context of medicinal chemistry, the pyridine scaffold is of immense importance. However, the Suzuki coupling of substituted pyridines can be challenging.[1] The reactivity of the bromo-pyridine substrate is highly dependent on the electronic environment of the ring and the steric hindrance around the reaction center. This guide will dissect these factors for bromo-methoxy-pyridine isomers, providing a predictive framework for their performance in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-methoxy-pyridine. This is often the rate-determining step and is highly sensitive to the electronics and sterics of the substrate.[2][7]
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium(II) complex, displacing the halide.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Key Factors Governing Reactivity
The success and rate of the Suzuki coupling for bromo-methoxy-pyridine isomers are dictated by a delicate balance of electronic and steric factors.
Electronic Effects
-
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions (ortho and para to N) electron-deficient.[2] This electron deficiency facilitates the crucial oxidative addition step, making 2- and 4-bromopyridines generally more reactive than 3-bromopyridines.[2]
-
Methoxy Group: The methoxy group exhibits a dual electronic nature. It is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect, which donates electron density to the ring, is typically dominant and can deactivate the C-Br bond towards oxidative addition by increasing its electron density. The position of the methoxy group relative to the bromine atom is therefore critical.
-
Catalyst Interaction: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][6] This effect can be modulated by the steric environment around the nitrogen and the choice of ligands.
Steric Hindrance
Steric bulk near the bromine atom can significantly impede the approach of the palladium catalyst, slowing down or preventing the oxidative addition step.[9][10] A methoxy group positioned ortho to the bromine atom (e.g., in 2-bromo-3-methoxypyridine or 3-bromo-2-methoxypyridine) will exert a more significant steric effect than one positioned meta or para.
Comparative Reactivity Analysis of Isomers
The reactivity of bromo-methoxy-pyridine isomers can be predicted by considering the relative positions of the nitrogen, bromine, and methoxy substituents.
High Reactivity Isomers
-
2-Bromo-4-methoxypyridine & 4-Bromo-2-methoxypyridine: These isomers are typically the most reactive. The bromine is located at an electron-deficient position (2- or 4-), activated by the pyridine nitrogen.[2] The methoxy group is positioned to provide maximal electron-donating resonance activation to the ring without sterically hindering the bromine. This combination of electronic activation at the C-Br bond and minimal steric hindrance leads to rapid oxidative addition.
Moderate to High Reactivity Isomers
-
2-Bromo-5-methoxypyridine: The bromine is at the activated 2-position. The methoxy group is at the 5-position, where its electron-donating effect has less influence on the C-Br bond compared to the 4-position, and it provides no steric hindrance. Reactivity is generally good.
-
2-Bromo-3-methoxypyridine: While the bromine is at the electronically favorable 2-position, the adjacent methoxy group at the 3-position introduces significant steric hindrance.[11] This can slow the reaction, often requiring more robust catalyst systems (e.g., those with bulky phosphine ligands like SPhos) or higher temperatures to achieve good yields.[12]
Lower Reactivity Isomers
-
3-Bromo-4-methoxypyridine & 5-Bromo-2-methoxypyridine: In these isomers, the bromine is at the 3- or 5-position, which is less electronically activated by the pyridine nitrogen compared to the 2- and 4-positions.[2] While the methoxy group donates electron density to the ring, this can further deactivate the already less reactive C-Br bond.
-
3-Bromo-2-methoxypyridine: This is often one of the most challenging isomers. It suffers from both the electronically less favored 3-bromo position and significant steric hindrance from the adjacent methoxy group at the 2-position.[9] Achieving high yields with this substrate typically requires careful optimization of the catalyst, ligand, and reaction conditions.[9]
Data Summary: Performance Comparison
The following table summarizes expected reactivity trends and typical conditions for the Suzuki coupling of various bromo-methoxy-pyridine isomers with a standard partner like phenylboronic acid. Yields are representative and highly dependent on the specific boronic acid, catalyst, and conditions used.
| Isomer | Br Position | Methoxy Position | Steric Hindrance | Electronic Activation | Expected Reactivity | Typical Catalyst System | Representative Yield |
| 2-Bromo-4-methoxypyridine | 2 (Activated) | 4 (Para to N) | Low | High | Very High | Pd(PPh₃)₄, PdCl₂(dppf) | > 90% |
| 4-Bromo-2-methoxypyridine | 4 (Activated) | 2 (Ortho to N) | Low | High | Very High | Pd(PPh₃)₄, PdCl₂(dppf) | > 90% |
| 2-Bromo-5-methoxypyridine | 2 (Activated) | 5 (Meta to N) | Low | Moderate | High | Pd(PPh₃)₄, PdCl₂(dppf) | 80-95% |
| 2-Bromo-3-methoxypyridine | 2 (Activated) | 3 (Ortho to Br) | High | High | Moderate | Pd₂(dba)₃ / SPhos | 70-90% |
| 3-Bromo-4-methoxypyridine | 3 (Less Active) | 4 (Para to N) | Low | Low | Moderate-Low | Pd₂(dba)₃ / Buchwald Ligand | 60-80% |
| 5-Bromo-2-methoxypyridine | 5 (Less Active) | 2 (Ortho to N) | Low | Low | Moderate-Low | Pd₂(dba)₃ / Buchwald Ligand | 60-80% |
| 3-Bromo-2-methoxypyridine | 3 (Less Active) | 2 (Ortho to Br) | High | Low | Low | Pd₂(dba)₃ / Buchwald Ligand | < 60% |
Yields are estimations for comparative purposes. Actual results will vary.
Illustrative Experimental Protocol
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of a moderately reactive isomer, 2-Bromo-3-methoxypyridine , with phenylboronic acid. This protocol serves as a validated starting point for optimization.[12]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-3-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.6 mol%).[1][12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio) via syringe. The typical concentration is 0.1–0.5 M with respect to the starting halide.[6]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the 2-bromo-3-methoxypyridine is consumed (typically 4-12 hours).[12]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[1][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired 3-methoxy-2-phenylpyridine.
Conclusion
The reactivity of bromo-methoxy-pyridine isomers in Suzuki-Miyaura coupling is a predictable function of their substitution patterns. A clear understanding of the interplay between the electron-withdrawing nature of the pyridine nitrogen, the dual electronic role of the methoxy substituent, and the steric environment around the C-Br bond is essential for designing efficient synthetic routes. Isomers with bromine at the 2- or 4-position and minimal steric hindrance exhibit the highest reactivity. Conversely, isomers with bromine at the 3-position, especially those with an adjacent methoxy group, are significantly more challenging and require more specialized and forceful reaction conditions. This guide provides the foundational principles and practical data to empower researchers in navigating these complexities for successful synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
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- MDPI. (2022).
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- BenchChem. (2025).
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
- RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
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A Comparative Guide to the Biological Activity of Substituted Aminopyridine Analogs as Kinase Inhibitors
Introduction
Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural resemblance to the purine scaffold of ATP makes them ideal candidates for the development of kinase inhibitors.[3] Kinase deregulation is a well-established mechanism in the proliferation of cancer cells, making kinase inhibitors a critical class of antitumoral drugs.[3] This guide provides a comparative analysis of a series of hypothetical 2-bromo-6-methoxy-4-methylpyridin-3-amine analogs, focusing on their synthesis, biological activity as kinase inhibitors, and the structure-activity relationships (SAR) that govern their potency and selectivity. While the specific parent compound of this series is not extensively documented, this guide will utilize the broader, well-established principles of aminopyridine-based kinase inhibitors to provide a practical and insightful framework for researchers in drug discovery. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers, will be used as a representative target to illustrate the experimental workflow and data interpretation.
Rationale for Analog Design and Synthesis
The design of a focused library of analogs is crucial for elucidating the structure-activity relationship (SAR). Starting with the core scaffold of this compound, systematic modifications can be introduced at key positions to probe the binding pocket of the target kinase. The general synthetic strategy would involve the initial synthesis of the core aminopyridine structure, followed by diversification.
A plausible, though not explicitly documented, synthetic route to the core could involve the multi-step synthesis from a commercially available pyridine derivative, followed by bromination, methoxylation, and amination reactions. The synthesis of related compounds, such as 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines, has been achieved through methods like pressure tube reactions with high heat and pressure.[4][5]
The analogs in our hypothetical study (Table 1) are designed to explore the impact of substitutions at the 3-amino position. This position is often a key vector for interaction with the solvent-exposed region of the kinase active site, and modifications here can significantly impact both potency and selectivity.[6]
Experimental Protocols
To evaluate the biological activity of the synthesized analogs, a tiered screening approach is typically employed, starting with biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and phenotypic effects.
1. Biochemical Kinase Inhibition Assay (EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the EGFR kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The activity can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection.
-
Procedure:
-
Prepare a reaction buffer containing a final concentration of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add recombinant human EGFR kinase to the buffer.
-
Introduce the synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Add the test compounds at varying concentrations (typically a 10-point serial dilution starting from 100 µM).
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the compounds on a cancer cell line that overexpresses EGFR (e.g., A431).
-
Principle: This assay measures the number of viable cells after treatment with the test compounds.[7] A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[8]
-
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Comparative Data Analysis and Structure-Activity Relationships (SAR)
The following table presents hypothetical data for our series of this compound analogs.
| Compound ID | R-Group (at 3-amino position) | EGFR IC50 (nM) | A431 GI50 (µM) |
| Parent | -H | 5,200 | >100 |
| Analog 1 | -Methyl | 2,800 | 75.2 |
| Analog 2 | -Ethyl | 1,500 | 42.8 |
| Analog 3 | -Cyclopropyl | 850 | 21.5 |
| Analog 4 | -Phenyl | 120 | 5.8 |
| Analog 5 | -4-Fluorophenyl | 45 | 1.2 |
| Analog 6 | -3-Chlorophenyl | 68 | 2.5 |
Interpretation of SAR:
-
Effect of Alkyl Substituents: The parent compound with a free amine shows weak activity. The introduction of small alkyl groups (Analogs 1 and 2) provides a modest increase in potency, likely due to favorable hydrophobic interactions. The cyclopropyl group (Analog 3) further enhances activity, suggesting that conformational rigidity in this region is beneficial.
-
Impact of Aromatic Rings: A significant jump in potency is observed with the introduction of a phenyl ring (Analog 4), indicating a strong and favorable interaction with the kinase.
-
Role of Halogen Substitution: The addition of a fluorine atom at the para-position of the phenyl ring (Analog 5) leads to the most potent compound in the series. This could be due to a combination of factors, including favorable electronic effects and the formation of a hydrogen bond with a nearby residue in the active site. The chloro-substituent at the meta-position (Analog 6) is also well-tolerated, though slightly less potent than the fluoro-analog.
These hypothetical results underscore the importance of systematic exploration of the chemical space around a core scaffold to optimize biological activity.[9]
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity.[10] This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various adaptor proteins and enzymes.[11] The recruitment of these proteins initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and migration.[12] Our substituted aminopyridine analogs are designed to act as ATP-competitive inhibitors, blocking the initial autophosphorylation step and thereby inhibiting all downstream signaling.
Caption: EGFR signaling pathway and the point of inhibition by aminopyridine analogs.
Drug Discovery Workflow
The process of identifying a lead compound from a series of analogs follows a structured workflow, beginning with the synthesis of a chemical library and progressing through a series of increasingly complex biological assays.
Caption: A typical drug discovery workflow for kinase inhibitors.
Conclusion
This guide has provided a framework for comparing the biological activity of a series of substituted aminopyridine analogs as potential kinase inhibitors. By employing a systematic approach to analog design, synthesis, and biological evaluation, researchers can effectively elucidate structure-activity relationships and identify promising lead compounds for further development. The hypothetical data presented for the this compound series targeting EGFR illustrates how subtle chemical modifications can lead to significant improvements in potency. The described experimental protocols and workflows represent standard practices in the field of drug discovery and can be adapted to various kinase targets and chemical scaffolds.
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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Barlaam, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3464-3482. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Bio-Rad. EGFR signaling pathway Pathway Map. [Link]
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Unnithan, A. R., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]
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Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]
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Gizzatullina, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
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Hong, W. S., et al. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 24(7), 885-891. [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
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Wang, Y., et al. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]
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Igwe, C. N., & Okoro, U. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 19. [Link]
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Bellon, S. F., et al. (2008). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 51(6), 1561-1565. [Link]
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Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21. [Link]
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Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4238. [Link]
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Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Husain, A., & Ahuja, P. (2016). Synthesis and biological screening of substituted 2-aminocyano pyridines. Journal of Chemical and Pharmaceutical Research, 8(3), 67-71. [Link]
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Zefirov, N. S., & Zefirova, O. N. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry, 52(2), 139-177. [Link]
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Patel, S. B., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 51(22), 7160-7173. [Link]
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Ceron-Carrasco, J. P., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(19), 11692. [Link]
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Norman, B. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5229-5244. [Link]
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Furet, P., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7884-7897. [Link]
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Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
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Kumar, S., et al. (2010). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development, 14(1), 144-147. [Link]
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Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
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Navigating the Synthesis of 2,3-Diamino-6-methoxy-4-methylpyridine: A Comparative Guide to Catalytic Amination
A deep dive into the catalytic strategies for the amination of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, offering a comparative analysis of leading methods to inform synthetic route selection in pharmaceutical and materials science research.
The targeted synthesis of 2,3-Diamino-6-methoxy-4-methylpyridine, a key intermediate in the development of novel therapeutics and functional materials, hinges on the efficient amination of its precursor, this compound. The selection of an appropriate catalytic system is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of the two most prominent and effective catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1]
At a Glance: Comparing Catalytic Systems
The choice between a Palladium or Copper-based system often depends on a variety of factors including cost, substrate scope, and reaction conditions. Below is a summary of the key performance indicators for each catalyst type in the context of aminating this compound.
| Catalyst System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Key Advantages |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Toluene, Dioxane | 80-110 | Generally High | Broad substrate scope, high efficiency.[2][3][4][5] |
| Ullmann Condensation | CuI, Cu₂O | Diamines (e.g., DMEDA), Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Ethylene Glycol | 60-120 | Moderate to High | Cost-effective, milder conditions possible.[1][6][7] |
Delving Deeper: Mechanistic Insights and Practical Considerations
The Buchwald-Hartwig Amination: A Powerful and Versatile Tool
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad applicability in forming C-N bonds.[2][4][5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate these steps and prevent catalyst deactivation.[9]
For the amination of this compound, a typical Buchwald-Hartwig protocol would involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a specialized phosphine ligand, and a strong base such as sodium tert-butoxide. The reaction is typically carried out in an inert solvent like toluene or dioxane at elevated temperatures.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic and Cost-Effective Alternative
The Copper-catalyzed Ullmann condensation is a historically significant reaction for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[6][10] This method offers a more economical alternative to palladium-based catalysis.[5] The reaction typically employs a copper(I) source, such as CuI or Cu₂O, in the presence of a ligand, often a diamine or phenanthroline derivative, and a base like potassium or cesium carbonate.[1][6][7]
While traditionally requiring harsh reaction conditions, modern Ullmann protocols can often be performed at lower temperatures, particularly with the use of appropriate ligands that enhance the solubility and reactivity of the copper catalyst.[6][10] For the target amination, a system comprising Cu₂O, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and K₂CO₃ in a solvent like ethylene glycol can be effective.[1][7]
Caption: Simplified catalytic cycle for Ullmann condensation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Amine of choice
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the desired amine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is adapted from procedures for the amination of related bromopyridines.[1][7]
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Amine of choice (or aqueous ammonia for direct amination)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Cu₂O (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol).
-
Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10 mol%).
-
Add the desired amine (2.0 mmol). If using aqueous ammonia, add approximately 1.25 mL of a 28% solution.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the amination of this compound.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and powerful methods for the synthesis of 2,3-Diamino-6-methoxy-4-methylpyridine. The palladium-catalyzed approach generally offers higher efficiency and a broader substrate scope, making it a preferred choice in many research and development settings.[2][3] However, the cost-effectiveness and milder conditions of modern Ullmann protocols make copper-catalyzed amination an attractive alternative, particularly for larger-scale synthesis.[1][7] The optimal choice will ultimately depend on the specific requirements of the synthesis, including cost constraints, desired purity, and the nature of the amine coupling partner.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]
- Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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Validating the Structure of Novel Compounds from 2-Bromo-6-methoxy-4-methylpyridin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of drug discovery and development. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints, ensuring that the molecule in hand is precisely the one intended. This guide provides an in-depth, objective comparison of analytical techniques for validating the structure of novel compounds derived from the versatile building block, 2-Bromo-6-methoxy-4-methylpyridin-3-amine. We will delve into the causality behind experimental choices, present supporting data, and offer detailed methodologies to empower researchers in their quest for molecular certainty.
The Critical Role of this compound in Medicinal Chemistry
The substituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs. This compound, in particular, offers multiple reaction handles for diversification. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group serves as a key nucleophile or a site for further functionalization, while the methoxy and methyl groups modulate the electronic and steric properties of the core, influencing biological activity and pharmacokinetic profiles. Given this synthetic versatility, robust and orthogonal analytical methods are paramount to confirm the intended molecular architecture of the resulting novel compounds.
Primary Validation Pathway: A Multi-technique Approach Centered on NMR Spectroscopy
The primary and most powerful tool for the structural elucidation of novel organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For a novel compound synthesized from this compound, a comprehensive NMR analysis, supported by mass spectrometry and infrared spectroscopy, forms the bedrock of structural validation.
Let us consider a hypothetical, yet plausible, novel compound synthesized via a Suzuki-Miyaura coupling of this compound with phenylboronic acid, yielding N-(6-methoxy-4-methyl-[1,1'-biphenyl]-2-yl)pyridin-3-amine.
Experimental Workflow for Primary Structural Validation
Caption: A typical workflow for the synthesis and primary structural validation of a novel compound.
Step-by-Step Protocol for NMR Analysis
Objective: To unambiguously determine the molecular structure, including the connectivity of all atoms.
Materials & Equipment:
-
Purified novel compound (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the purified compound in the chosen deuterated solvent. The choice of solvent is critical; for instance, DMSO-d₆ can be useful for observing exchangeable protons like those on an amine group.
-
1D ¹H NMR Acquisition: This is the initial and most informative experiment.[1] For our hypothetical biphenyl-pyridine derivative, we would expect to see distinct signals for the pyridine proton, the aromatic protons on the newly introduced phenyl ring, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.[3]
-
1D ¹³C NMR Acquisition: This experiment provides information on the carbon skeleton of the molecule.[1] We would anticipate a specific number of signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the nitrogen and oxygen atoms will be shifted downfield.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to identify which protons are adjacent to each other. This is crucial for tracing the connectivity within the pyridine and phenyl rings.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for example, confirming the bond between the two aromatic rings formed during the Suzuki coupling.
| Expected ¹H NMR Data (Predicted for Hypothetical Product in CDCl₃) | | :--- | :--- | :--- | :--- | | Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale | | Pyridine H-5 | ~6.5 - 6.7 | s | Shielded by the amino and methoxy groups. | | Phenyl H (ortho, meta, para) | ~7.2 - 7.6 | m | Typical aromatic region. | | -NH- | ~4.5 - 5.5 | br s | Exchangeable proton, broad signal. | | -OCH₃ | ~3.8 - 4.0 | s | Methoxy group protons. | | -CH₃ | ~2.2 - 2.4 | s | Methyl group protons on the pyridine ring. |
Comparative Analysis of Alternative and Complementary Validation Techniques
While NMR is the cornerstone of structural validation, a multi-pronged approach using orthogonal techniques provides a more robust and self-validating system. Mass spectrometry and X-ray crystallography offer unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can offer structural clues.[4][5] | High sensitivity (requires minimal sample). Confirms the molecular formula with high accuracy.[6] | Does not provide information on stereochemistry or the precise connectivity of atoms. Isomers often cannot be distinguished. |
| X-ray Crystallography | Provides the definitive 3D structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8] | Unambiguous structural determination. Provides insights into intermolecular interactions and crystal packing.[3] | Requires a high-quality single crystal, which can be challenging to grow.[7] The solid-state conformation may not be the same as in solution. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., N-H, C=C, C-O). | Quick and non-destructive. Provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and connectivity. Can be difficult to interpret complex spectra. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, particularly for conjugated systems. | Simple and rapid. Can be used for quantitative analysis. | Provides limited structural information. Spectra are often broad and lack detail. |
Experimental Workflow for X-ray Crystallography
Caption: The workflow for determining a molecular structure using X-ray crystallography.
Causality Behind Experimental Choices
The choice of analytical techniques is not arbitrary but is dictated by the specific questions being asked at each stage of the validation process.
-
Why start with NMR? NMR provides the most comprehensive information about the molecular framework in solution, which is often the biologically relevant state. It is the only technique that can routinely establish the complete connectivity of a molecule.
-
Why is HRMS essential? While NMR can strongly suggest a structure, HRMS provides the definitive elemental composition, confirming that no unexpected atoms have been incorporated and that the molecular weight is correct. This is a crucial check against alternative reaction pathways.
-
When is X-ray crystallography necessary? When the absolute stereochemistry of a chiral center needs to be determined, or when NMR data is ambiguous due to complex coupling patterns or signal overlap, X-ray crystallography is the gold standard. It provides an indisputable 3D picture of the molecule.
-
The supporting role of FT-IR and UV-Vis: These techniques are excellent for quickly confirming the presence of key functional groups (FT-IR) and the electronic nature of the molecule (UV-Vis), especially when comparing a series of related compounds. They serve as rapid, initial checks before more time-consuming analyses.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of novel compounds derived from this compound is a critical process that demands a thoughtful and multi-faceted analytical strategy. While 1D and 2D NMR spectroscopy provide the foundational data for determining molecular connectivity, high-resolution mass spectrometry is indispensable for confirming the elemental composition. For unambiguous proof of structure, particularly in cases of stereochemical complexity, single-crystal X-ray crystallography is the ultimate arbiter. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can confidently establish the structure of their novel compounds, paving the way for further investigation in the drug discovery pipeline.
References
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023, April 28). Digital Commons@Georgia Southern. Retrieved January 14, 2026, from [Link]
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- Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.). UC Davis.
-
(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022, November 1). MDPI. Retrieved January 14, 2026, from [Link]
-
2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024, June 27). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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2-Bromo-6-hydrazinylpyridine - PMC. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]
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"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. (n.d.). Digital Commons@Georgia Southern. Retrieved January 14, 2026, from [Link]
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Different type of amines in FT-IR spectroscopy. (2021, January 1). analyzetest.com. Retrieved January 14, 2026, from [Link]
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Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024, September 10). NCBI. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-6-methoxy-4-methylpyridin-3-amine Derivatives
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-Bromo-6-methoxy-4-methylpyridin-3-amine derivatives. While direct SAR studies on this specific scaffold are not extensively available in the public domain, this document synthesizes data from closely related aminopyridine and substituted pyridine analogs to build a predictive framework for researchers in drug discovery and medicinal chemistry. By examining the roles of the core aminopyridine structure and its substituents, we can infer how modifications may impact biological activity.
The Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry
Aminopyridines are a cornerstone in the development of novel therapeutics due to their versatile biological activities.[1] This class of heterocyclic compounds is featured in drugs with applications ranging from anticancer to antibacterial agents.[2][3] The nitrogen atom in the pyridine ring and the exocyclic amino group are key features that allow for a multitude of intermolecular interactions with biological targets, including hydrogen bonding and metal coordination. The three isomeric forms—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each offer a unique vector for substitution and interaction with target proteins.[4]
Deconstructing the Substituents: Predicting Biological Impact
The specific substitution pattern of this compound suggests a deliberate design to modulate the electronic and steric properties of the aminopyridine core. Below, we analyze the potential contribution of each substituent based on existing literature for related compounds.
The Role of the 3-Amino Group
The 3-amino group is a critical determinant of the molecule's basicity and its ability to act as a hydrogen bond donor. In many kinase inhibitors, for instance, the aminopyridine scaffold orients itself within the ATP-binding pocket to form crucial hydrogen bonds with the hinge region of the kinase.
The Influence of the 2-Bromo and 6-Methoxy Groups
The presence of a bromine atom at the 2-position and a methoxy group at the 6-position significantly influences the electron distribution of the pyridine ring.
-
2-Bromo Group : The bromine atom is an electron-withdrawing group, which can impact the pKa of the pyridine nitrogen and the amino group. Halogen atoms, particularly bromine, are also known to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the bromo group provides a reactive handle for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse derivative libraries.[5][6]
-
6-Methoxy Group : The methoxy group at the 6-position is an electron-donating group, which can modulate the overall electronic profile of the molecule. It can also act as a hydrogen bond acceptor. The interplay between the electron-withdrawing bromo group and the electron-donating methoxy group creates a unique electronic environment that can be fine-tuned to optimize target engagement.
The Significance of the 4-Methyl Group
The methyl group at the 4-position can have several effects. Sterically, it can influence the conformation of adjacent substituents and the overall shape of the molecule, potentially leading to improved selectivity for a particular biological target.[7] Electronically, it is a weak electron-donating group. Studies on 4-methylpyridine analogs have highlighted the importance of this substitution for potency in certain biological contexts, such as the inhibition of inducible nitric oxide synthase (iNOS).[7]
Comparative Analysis of Related Aminopyridine Derivatives
To extrapolate the potential SAR for our target scaffold, we can examine the biological activities of structurally similar compounds reported in the literature.
| Compound Class | Key Structural Features | Reported Biological Activity | Reference |
| Aminopyrimidine Derivatives | Varied substitutions on the pyrimidine ring | Potent inhibitors of Tropomyosin receptor kinase A (TRKA) with IC50 values in the low nanomolar range. | [2] |
| 2-Amino-3-cyanopyridine Derivatives | Multicomponent reaction products | Significant antibacterial activity, particularly against Gram-positive bacteria. | [3] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine Derivatives | Fused isoxazolopyridine core | Potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for potential treatment of acute myeloid leukemia.[8][9] | [8][9] |
| 2-Amino-4-methylpyridine Analogues | Substitution at the 6-position | Inhibitors of inducible nitric oxide synthase (iNOS). | [7] |
Hypothetical Structure-Activity Relationship Workflow
Based on the analysis of related compounds, a hypothetical SAR exploration for this compound derivatives could follow the workflow illustrated below.
Caption: A hypothetical workflow for the SAR study of the target scaffold.
Experimental Protocols
To facilitate research in this area, we provide representative, detailed protocols for the synthesis and biological evaluation of aminopyridine derivatives, adapted from the literature.
General Synthesis of 2-Aminopyridine Derivatives
This protocol is a generalized procedure based on multicomponent reactions for the synthesis of substituted 2-aminopyridines.[3]
Materials:
-
Appropriate enaminone precursor
-
Malononitrile
-
Primary amine of choice
-
Ethanol (optional, for solvent-free conditions)
-
Catalyst (e.g., piperidine, optional)
Procedure:
-
In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1.2 mmol).
-
The reaction can be performed under solvent-free conditions by gentle heating or in a solvent such as ethanol.
-
If a catalyst is used, add a catalytic amount (e.g., 10 mol%).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction was performed solvent-free, add a small amount of ethanol to precipitate the product. If in a solvent, cool the reaction mixture to room temperature to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
In Vitro Antibacterial Activity Assay (Disk Diffusion Method)
This is a standard method to screen for antibacterial activity.[3]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Muller-Hinton Agar (MHA)
-
Sterile paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., ciprofloxacin) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO) as a negative control
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Inoculate the surface of the MHA plates uniformly with the test bacterial strains (adjusted to 0.5 McFarland standard).
-
Impregnate sterile paper discs with a known concentration of the synthesized compounds (e.g., 1 mg/mL in DMSO).
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
While the direct structure-activity relationship of this compound derivatives remains to be fully elucidated, this guide provides a robust, evidence-based framework for initiating such investigations. By leveraging the extensive knowledge base of related aminopyridine and substituted pyridine scaffolds, researchers can make informed decisions in the design and synthesis of novel derivatives. The unique combination of electronic and steric features in the target scaffold presents a promising starting point for the discovery of new therapeutic agents. Future work should focus on the synthesis of a focused library of analogs with systematic modifications at the 2, 3, and 6-positions to experimentally validate the predicted SAR trends and identify lead compounds for further development.
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Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]
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Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
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El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]
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Wang, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3349. [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
-
Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7547-7558. [Link]
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Patel, R. B., et al. (2012). Characterization and pharmacological evaluation of new pyridine analogs. Medicinal Chemistry Research, 21(11), 3569-3578. [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-6-methoxy-4-methylpyridin-3-amine for Laboratory Professionals
As a Senior Application Scientist, I recognize that groundbreaking research is built upon a foundation of safety and meticulous procedure. The handling and disposal of specialized chemical reagents are as critical as the experimental design itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment.
Compound Profile: Understanding the Risks
Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 2256060-57-6) is a halogenated pyridine derivative. While specific toxicology data is limited, its classification and chemical family point to several potential hazards.
-
Hazard Classification: The compound is categorized with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Chemical Family: As a brominated organic compound, it falls into the category of halogenated organic waste .[2][3] This classification is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste is prohibited and dangerous.[4][5]
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Spill Management: In the event of a spill, use a non-combustible absorbent material like vermiculite or sand for containment.[6] The resulting contaminated material must be collected and disposed of as hazardous waste following the protocol below.
The Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound is a systematic process that begins at the point of waste generation. Each step is designed to ensure a self-validating system of safety and compliance.
Step 1: Waste Identification and Segregation
This initial step is critical to prevent dangerous reactions and ensure the waste can be accepted by a disposal facility.
-
Characterize the Waste: Any material that has come into contact with this compound must be considered hazardous waste. This includes:
-
Expired or unused solid reagent.
-
Reaction residues and solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Solvent rinses used to clean contaminated glassware.
-
-
Segregate at the Source: Immediately place this waste into a dedicated container for Halogenated Organic Waste .
-
Causality: Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration, to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[7] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal and can be a regulatory violation.[5]
-
Step 2: Containerization and Labeling
Proper containerization prevents leaks and clearly communicates the hazard.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[8][9]
-
Label Correctly and Completely: The moment the first drop of waste enters the container, it must be labeled. The label must include:
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations strictly govern the on-site storage of hazardous waste.
-
Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Maintain Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[9][10] This minimizes fugitive emissions and prevents spills.
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][11] Once a container is full, it must be dated and removed from the lab by EHS within three days.[9]
Step 4: Final Disposal via Institutional EHS
The final treatment and disposal of this chemical waste must be handled by trained professionals.
-
Contact your EHS Office: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Laboratory personnel should never transport hazardous waste themselves.[11]
-
Ultimate Disposal Method: The designated disposal method for halogenated organic compounds is high-temperature incineration (typically 820°C - 1,600°C) at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7]
-
Mechanism: This process ensures the complete thermal destruction of the organic molecule. The resulting halogenated combustion byproducts are treated in scrubbers to prevent their release into the atmosphere.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the compliant disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Authority |
| Waste Classification | Hazardous Waste: Halogenated Organic | Presence of a carbon-bromine bond. Regulated by the EPA under RCRA.[2][8] |
| Segregation | Must be separated from non-halogenated waste. | Prevents dangerous reactions; required for proper disposal; cost-effective.[5] |
| Container | Labeled, sealed, compatible (HDPE, Glass). | Ensures safe containment and clear communication of hazards.[9][10] |
| Storage | Designated Satellite Accumulation Area (SAA). | Complies with federal storage regulations and ensures safety within the lab.[9][10] |
| Final Disposal Method | High-Temperature Incineration. | Ensures complete destruction of the compound and its hazardous byproducts.[7] |
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold the principles of responsible scientific research.
References
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
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American Chemical Society. Regulation of Laboratory Waste. ACS. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
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Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. Sciencemadness. [Link]
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NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
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Loba Chemie. Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. EPA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-methoxy-4-methylpyridin-3-amine
This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-6-methoxy-4-methylpyridin-3-amine (CAS No. 2256060-57-6). As a substituted pyridine derivative, this compound warrants a cautious and well-planned approach to personal protection to mitigate risks associated with its handling in research and development environments. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations.
Hazard Assessment and Chemical Profile
Understanding the hazard profile is the first step in any robust safety protocol. While specific toxicological data for this exact compound is limited, data from structurally similar bromo-pyridine amines and general chemical safety principles dictate a high level of caution. The primary risks are associated with irritation and potential harm from ingestion, inhalation, or skin contact.
Based on supplier safety information for this compound, the following hazard classifications apply[1]:
| Hazard Identification | Description | GHS Pictogram |
| Signal Word | Warning | N/A |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Physical State | Solid[1] | N/A |
These classifications mandate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure through the primary routes: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following equipment is mandatory for all personnel handling this compound.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye and Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. The "irritant" classification (H319) means that even minor contact with dust or a splash can cause serious, painful eye damage.[2] Goggles provide a full seal around the eyes, which is critical. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling solutions over 1 liter or during pressurized reactions.[3] |
| Hand Protection | Chemical-Resistant Nitrile or Neoprene Gloves | Given that this is a solid, incidental contact is a primary risk. However, it may be dissolved in solvents. Nitrile and neoprene gloves provide broad protection against pyridine compounds and many common laboratory solvents.[4] Always double-glove if there is a risk of tearing or when handling for extended periods. Check gloves for integrity before each use. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A standard lab coat is the minimum requirement. An FR coat is recommended as a best practice, especially when working with flammable solvents. The coat must be fully buttoned with sleeves rolled down to protect skin and personal clothing from contamination.[3] |
| Respiratory | Use within a certified Chemical Fume Hood | Due to the H335 "May cause respiratory irritation" classification, all weighing and handling of the solid compound must be performed within a chemical fume hood to control airborne dust.[4][5] If work outside a hood is unavoidable (a deviation that requires a specific risk assessment), a NIOSH-approved N95 respirator for particulates is the absolute minimum.[6] |
Operational Protocol: PPE Workflow
Proper PPE usage is a systematic process. Adherence to a strict workflow for donning, use, and doffing is critical to prevent cross-contamination and exposure.
Step-by-Step PPE Protocol
-
Preparation: Before entering the designated handling area, verify that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[7][8]
-
Donning Sequence:
-
Put on your flame-resistant lab coat, ensuring it is fully fastened.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, pulling the cuff of the outer glove over the sleeve of the lab coat to create a seal.
-
Finally, put on your chemical splash goggles.
-
-
Handling: Conduct all manipulations of this compound exclusively within the fume hood.[4]
-
Doffing Sequence (Critical to Avoid Contamination):
-
Remove the outer pair of gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.[9]
-
Remove your lab coat by rolling it outwards from the shoulders, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated area or place it in a laundry bin if contaminated.
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[5]
-
Caption: PPE workflow from preparation to post-handling hygiene.
Emergency Procedures for Exposure and Spills
In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Small Spill (Solid): Wearing full PPE, gently sweep up the solid material, avoiding dust generation.[6] Place it in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[9] Do not attempt to clean it up without specialized training and equipment.
Caption: Decision-making workflow for emergency response scenarios.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE, such as gloves, must be placed in a designated hazardous waste container immediately after use.[9] Reusable items like lab coats must be decontaminated professionally if exposed.
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[6][9]
-
Containerization: Collect waste in a designated, compatible, and sealable container.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store the sealed waste container in a secure, ventilated, and designated satellite accumulation area away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal by a licensed environmental waste management company in accordance with all federal, state, and local regulations.[6][10] Do not pour this chemical down the drain or dispose of it in regular trash.[2]
-
By integrating these detailed PPE and handling protocols into your standard operating procedures, you build a resilient safety culture that protects researchers and ensures the integrity of your scientific work.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
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PubChem. 2-Amino-6-bromo-3-methoxypyridine. Available at: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
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Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
